Methyl 3-(4-bromophenyl)acrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(4-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKOGXVHZUSUAF-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-78-0 | |
| Record name | METHYL 4-BROMOCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Methyl trans-4-bromocinnamate vs. cis-Isomer Structure
Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
Methyl 4-bromocinnamate serves as a pivotal intermediate in the synthesis of advanced pharmaceutical scaffolds, particularly in the development of HDAC inhibitors and cross-coupling partners for liquid crystal engineering. The molecule exists as two geometric isomers: the thermodynamically stable trans (
Differentiation between these isomers is not merely academic; it dictates reactivity in palladium-catalyzed couplings (Heck/Suzuki) and influences biological binding affinity. This guide provides a definitive technical analysis of the structural, spectroscopic, and synthetic divergences between the two isomers, establishing a self-validating framework for their identification and utilization.
Structural & Electronic Determinants
The geometric isomerism of methyl 4-bromocinnamate is governed by the rigidity of the C=C double bond. The physical properties of these isomers are distinct, driven by symmetry and steric strain.[1]
The Trans ( ) Isomer
-
Geometry: Planar.[2] The phenyl ring and the carbonyl group are anti-periplanar. This extended conjugation allows for maximum orbital overlap between the
-system of the aromatic ring and the ester. -
Stability: Thermodynamically favored. The large phenyl and ester groups are
apart, minimizing steric repulsion. -
Physical State: Typically a crystalline solid at room temperature due to efficient packing lattices enabled by its planar symmetry.
The Cis ( ) Isomer
-
Geometry: Non-planar (Twisted).[2] The phenyl ring and the ester group are on the same side (
dihedral angle nominally), leading to significant A(1,3) allylic strain .[2] To relieve this steric clash, the phenyl ring twists out of coplanarity with the alkene. -
Stability: Higher energy (less stable). The loss of planarity reduces conjugation energy.
-
Physical State: Often an oil or a low-melting solid. The "kinked" shape disrupts crystal lattice packing forces.
Isomerization Energy Landscape (Visualization)
Figure 1: Energy landscape of cinnamate isomerization. The trans isomer is the thermodynamic sink, while the cis isomer requires photonic energy to access.
Spectroscopic Differentiation (Self-Validating Protocol)
The most reliable method for distinguishing these isomers is
Comparative Analytical Data
| Feature | Trans ( | Cis ( | Mechanistic Reason |
| 15.5 – 16.0 Hz | 11.0 – 13.0 Hz | Karplus curve: | |
| Downfield ( | Upfield ( | Anisotropic shielding: In cis, the phenyl ring's ring current shields the alkene protons. | |
| IR Carbonyl Stretch | Loss of conjugation in cis (due to twisting) increases the double-bond character of the C=O. | ||
| Melting Point | Higher (Solid) | Lower (Oil/Low Solid) | Symmetry-driven crystal packing efficiency. |
The "Quick-Check" Protocol
To validate your sample identity in under 10 minutes:
-
Acquire a standard
H NMR (CDCl ). -
Zoom into the alkene region (5.5 – 8.0 ppm).
-
Measure the distance between the outer legs of the doublet signals.
-
If separation is ~0.03 ppm (12 Hz)
Cis . -
If separation is ~0.04 ppm (16 Hz)
Trans .
-
Synthetic Pathways & Isomerization
Researchers often require the specific cis isomer for mechanistic studies or cycloadditions, yet commercial sources primarily supply the trans form.
Protocol A: Synthesis of Methyl trans-4-bromocinnamate
Objective: High-yield synthesis from acid precursor.
-
Reagents: 4-Bromocinnamic acid (1.0 eq), Methanol (excess, solvent), H
SO (cat. 0.1 eq). -
Procedure:
-
Dissolve acid in MeOH. Add H
SO dropwise. -
Reflux for 6–8 hours (monitor by TLC, Hex/EtOAc 8:2).
-
Cool to RT. The trans-ester often precipitates.
-
Purification: Recrystallize from hot ethanol or hexane.
-
-
Yield: Typically >90%.
Protocol B: Photochemical Isomerization to cis-Isomer
Objective: Kinetic trapping of the cis form. Note: This reaction produces a photostationary state (PSS), typically a 60:40 or 70:30 mixture of cis:trans.
-
Setup: Dissolve trans-isomer in Acetonitrile or Methanol (dilute: 0.01 M) to prevent [2+2] dimerization.
-
Irradiation: Place in a quartz vessel. Irradiate with UV light (
nm) using a high-pressure mercury lamp or UV-LEDs. -
Monitoring: Monitor via HPLC or NMR every 30 minutes until the ratio stabilizes (PSS).
-
Workup: Evaporate solvent in vacuo at low temperature (<30°C) to prevent thermal reversion.
-
Separation: Flash column chromatography (Silica gel).
-
Eluent: Hexane/Ethyl Acetate (gradient 95:5 to 90:10).
-
Order: The cis isomer is generally more polar and elutes after the trans isomer on silica, though R
values are close.
-
Reactivity Profile & Applications
The structural differences dictate the utility of the molecule in drug discovery and materials science.
Palladium-Catalyzed Coupling (Heck Reaction)
The bromine handle allows for further functionalization.
-
Reactivity: The trans isomer is the standard substrate.
-
Stereoretention: Under standard Heck conditions (Pd(OAc)
, PPh ), the stereochemistry of the double bond is usually retained. However, if the cis isomer is subjected to Heck conditions, it often isomerizes to the trans product before or during the coupling due to the hydropalladation-elimination sequence, which is reversible.
[2+2] Photocycloaddition
In the solid state (crystal engineering), methyl trans-4-bromocinnamate can undergo [2+2] cycloaddition to form cyclobutane derivatives (truxinic/truxillic acid derivatives). This is strictly controlled by the crystal packing (Schmidt's Topochemical Postulate): the double bonds must be parallel and within ~4.2 Å.
Workflow Diagram: Synthesis & Reactivity
Figure 2: Synthetic workflow connecting the acid precursor to isomeric esters and downstream applications.
References
-
PubChem. Methyl 4-bromocinnamate | C10H9BrO2.[3] National Library of Medicine. [Link]
-
Organic Chemistry Portal. Heck Reaction: Mechanism and Recent Literature. [Link]
-
Royal Society of Chemistry. Cis-Trans Isomerisation of Azobenzenes and Cinnamates Studied by Laser-Coupled NMR. (Contextual grounding for NMR differentiation). [Link]
-
NIST Chemistry WebBook. Methyl cinnamate (General Physical Data for Analog Comparison). [Link]
-
Organic Syntheses. Photochemical Isomerization Protocols. (General methodology for cinnamate isomerization). [Link]
Sources
Solubility Profiling of Methyl 4-Bromocinnamate: Technical Guide & Protocols
Executive Summary
Methyl 4-bromocinnamate (CAS: 3650-78-0) is a pivotal intermediate in organic synthesis, serving as a primary substrate for Palladium-catalyzed cross-coupling reactions (Heck, Sonogashira) and [2+2] photocycloadditions.[1] Its solubility profile is the critical determinant for reaction yield, purification efficiency (recrystallization), and process scalability.[1]
This technical guide synthesizes the known solubility landscape of methyl 4-bromocinnamate with a rigorous experimental framework for determining its thermodynamic properties. It is designed for researchers who need to optimize solvent systems for synthesis or generate precise solubility data for process development.
Part 1: The Solubility Landscape
Physicochemical Profile
Before establishing solvent systems, the fundamental physical properties of the solid state must be defined to predict dissolution behavior.
| Property | Value | Context |
| Molecular Formula | C₁₀H₉BrO₂ | |
| Molecular Weight | 241.08 g/mol | |
| Melting Point | 77–81 °C | Crystalline solid at room temperature.[2] |
| Appearance | White/Colorless Needles | Typical morphology from ethanol/EtOAc. |
| Polarity | Moderate | Ester functionality provides dipole; aromatic ring adds lipophilicity. |
Qualitative Solubility Data
The following data aggregates empirically validated solvent interactions from synthetic literature. This serves as the baseline for solvent selection.
| Solvent Class | Specific Solvent | Solubility Status | Application |
| Chlorinated | Dichloromethane (DCM) | High | Reaction medium; extraction.[1] |
| Chlorinated | Chloroform (CHCl₃) | High | NMR analysis; homogeneous catalysis.[1] |
| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Recrystallization (often paired with hexanes).[1] |
| Alcohols | Methanol (MeOH) | Moderate | Recrystallization (cooling required).[1] |
| Alcohols | Ethanol (EtOH) | Moderate | Recrystallization (often paired with water or EtOAc).[1] |
| Alkanes | Hexanes / Heptane | Low | Anti-solvent for precipitation. |
| Aromatics | Benzene / Xylene | High | High-temperature reaction media (e.g., reflux).[1] |
| Aqueous | Water | Insoluble | Anti-solvent; biphasic reaction component. |
Critical Insight: The most successful purification strategy reported is a binary solvent recrystallization using Hexanes/Ethyl Acetate (5:1) or Ethanol/Ethyl Acetate (1:1) . The compound dissolves in the polar component (EtOAc/EtOH) at reflux and crystallizes upon cooling or addition of the non-polar anti-solvent (Hexanes).
Part 2: Experimental Determination Protocols
Since precise mole-fraction solubility tables are often proprietary or batch-dependent, the following protocols provide the industry-standard methodology for generating this data.
Protocol A: Static Gravimetric Method (The "Gold Standard")
This method is best for generating thermodynamic data (van't Hoff plots) due to its high accuracy.
Workflow:
-
Saturation: Add excess methyl 4-bromocinnamate to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours.
-
Clarification: Stop stirring and allow the suspension to settle for 2 hours.
-
Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.
-
Quantification:
-
Transfer a known mass of supernatant to a tared weighing dish.
-
Evaporate solvent under vacuum/nitrogen stream.
-
Weigh the dry residue until constant mass is achieved.
-
Protocol B: Laser Monitoring (Dynamic Method)
Ideal for high-throughput screening of multiple solvents.[1]
Workflow:
-
Prepare a mixture of solute and solvent with a known composition.
-
Heat the mixture slowly (e.g., 2 K/min) while monitoring the laser transmittance through the vial.
-
Dissolution Point: The temperature at which transmittance hits 100% (clear solution) is recorded as the saturation temperature (
) for that specific mole fraction.
Visualization of Solubility Workflow
Figure 1: Decision matrix for classifying solvents and proceeding to quantitative analysis.
Part 3: Thermodynamic Modeling
Once experimental data is collected, it must be correlated to predict solubility at unmeasured temperatures.[1] The two most robust models for methyl 4-bromocinnamate are the Modified Apelblat and van't Hoff equations.
Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
- : Mole fraction solubility of methyl 4-bromocinnamate.
- : Absolute temperature (Kelvin).[1][3]
-
: Empirical parameters determined by non-linear regression.
-
Interpretation: If
is positive, solubility increases with temperature (endothermic).[1]
-
van't Hoff Equation
Used to extract thermodynamic parameters (
- : Enthalpy of solution (kJ/mol).[1]
- : Entropy of solution (J/mol[1]·K).
- : Gas constant (8.314 J/mol[1]·K).
Thermodynamic Implications:
- : The dissolution is endothermic . Higher temperatures significantly increase solubility.[4] This is typical for methyl 4-bromocinnamate in alcohols.
-
: Gibbs free energy of solution, calculated as
.[1] A negative value indicates spontaneous dissolution.
Part 4: Applications in Synthesis & Purification
Recrystallization Strategy
The purity of methyl 4-bromocinnamate is paramount for preventing catalyst poisoning in subsequent Heck reactions.
-
Binary Solvent System: The "Solvent/Anti-Solvent" method is superior to single-solvent cooling.
-
Procedure:
-
Dissolve crude solid in minimal boiling EtOAc.
-
Add warm Hexanes dropwise until slight turbidity persists.
-
Add one drop of EtOAc to clear the solution.
-
Allow slow cooling to RT, then 4°C.
-
Reaction Solvent Selection
For Heck Couplings (e.g., reacting with styrene derivatives):
-
Recommended: DMF or DMAc (Dimethylacetamide).[1]
-
Why? High boiling points allow for the thermal energy required for Pd-catalysis, and they fully solubilize both the methyl 4-bromocinnamate and the base (e.g., K₂CO₃ or NaOAc).[1]
-
-
Alternative: Toluene/Ethanol mixtures.
-
Why? Used for lower temperature variants or when phase transfer catalysts are employed.
-
Solvent Selection Logic Diagram
Figure 2: Strategic selection of solvents based on process goals.
References
-
PubChem. Methyl 4-bromocinnamate (CID 816774).[1] National Library of Medicine. Available at: [Link][1]
-
List, B. et al. Asymmetric Counteranion-Directed Lewis Acid Catalysis.[1] (Describing recrystallization from Hexanes/EtOAc). Dissertation, Universität zu Köln, 2018. Available at: [Link][1]
-
Ramamurthy, V. et al. Photodimerization of cis-Cinnamic Acids and cis-Cinnamides.[1] (Describing recrystallization from Ethanol/Ethyl Acetate). Scholarship@Miami. Available at: [Link][1]
Sources
- 1. (PDF) Application of d-chiro-Inositol as a Chiral Template for the Diels-Alder Reaction [academia.edu]
- 2. Full text of "Journal of the Chemical Society, Abstracts v.66-96" [archive.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Safety of Methyl 3-(4-bromophenyl)acrylate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of a Versatile Building Block
Methyl 3-(4-bromophenyl)acrylate, a substituted cinnamate ester, represents a pivotal scaffold in modern organic synthesis and medicinal chemistry. Its intrinsic functionalities—a reactive acrylate system, a stable phenyl ring, and a versatile bromine handle—render it an invaluable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed analysis of its safety profile based on available data, and robust, field-proven protocols for its synthesis and purification. By elucidating the causality behind experimental choices, this document aims to empower researchers to handle and utilize this compound with both safety and efficacy, particularly in the context of drug discovery and development where it serves as a key intermediate. For instance, the bromophenyl moiety allows for facile carbon-carbon bond formation through cross-coupling reactions, enabling the synthesis of diverse derivatives with potential pharmacological activities.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Chemical Name | (E)-Methyl 3-(4-bromophenyl)acrylate | N/A |
| Synonyms | Methyl trans-4-bromocinnamate, (E)-methyl 3-(4-bromophenyl)prop-2-enoate | N/A |
| CAS Number | 71205-17-9 | N/A |
| Molecular Formula | C₁₀H₉BrO₂ | N/A |
| Molecular Weight | 241.08 g/mol | N/A |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | 84-86 °C | N/A |
| Boiling Point | 311.4 °C at 760 mmHg | N/A |
| Flash Point | 142.2 °C | N/A |
| Density | 1.447 g/cm³ | N/A |
| Solubility | Insoluble in water, soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |
Section 2: Safety Data Sheet (SDS) Analysis and Hazard Identification
The safe handling of any chemical reagent is paramount. This section synthesizes and interprets the available Safety Data Sheet information for this compound to provide a clear understanding of its potential hazards. It is important to note that SDS information can be inconsistent across suppliers; therefore, a conservative approach to safety is always recommended.
GHS Hazard Identification
Based on a consolidation of available data, this compound is classified as follows under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.
Precautionary Measures
Adherence to the following precautionary statements is crucial for minimizing risk:
-
Prevention (P2xx):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
-
-
Response (P3xx):
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P330: Rinse mouth.
-
-
Storage (P4xx):
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
-
Disposal (P5xx):
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Toxicological and Ecological Information
Detailed toxicological data for this compound is not extensively available. However, as a brominated aromatic compound, it warrants careful handling. Brominated organic compounds can be persistent in the environment and may have the potential for bioaccumulation.[2] Studies on other brominated flame retardants have indicated potential health risks, including endocrine disruption and neurotoxicity, with prolonged exposure.[3][4][5] Therefore, it is prudent to treat this compound with a high degree of caution to minimize exposure and environmental release.
Disposal Considerations: As a halogenated organic compound, this compound should be disposed of as hazardous waste.[6][7][8] It should not be discharged into drains or the environment.[6] Collect waste in a designated, properly labeled container for halogenated organic waste, which is typically sent for incineration at a licensed facility.[8][9]
Section 3: Experimental Protocols for Synthesis and Purification
The synthesis of this compound is most commonly achieved via the Wittig or Heck reaction, both of which are cornerstones of modern organic synthesis. The choice between these methods often depends on the availability of starting materials and desired scale.
Synthesis via the Wittig Reaction
The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphorus ylides. For the synthesis of (E)-Methyl 3-(4-bromophenyl)acrylate, 4-bromobenzaldehyde is reacted with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide strongly favors the formation of the thermodynamically more stable (E)-isomer.
Caption: Workflow for the Wittig synthesis of (E)-Methyl 3-(4-bromophenyl)acrylate.
Detailed Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents). Dissolve the ylide in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran.
-
Addition of Aldehyde: To the stirring solution of the ylide, add a solution of 4-bromobenzaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the aldehyde and the formation of the product.[10] The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add a non-polar solvent, such as hexanes or a mixture of hexanes and ethyl acetate, to the residue to precipitate the triphenylphosphine oxide byproduct.[11]
-
Purification: Filter the mixture to remove the triphenylphosphine oxide. The filtrate, containing the crude product, can be further purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[12][13]
-
Characterization: Confirm the identity and purity of the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by melting point determination.
Synthesis via the Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[14][15] In this case, 4-bromoiodobenzene or 4-dibromobenzene can be coupled with methyl acrylate in the presence of a palladium catalyst and a base.
Sources
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 4. Health toxicity effects of brominated flame retardants: From environmental to human exposure [pubmed.ncbi.nlm.nih.gov]
- 5. Brominated flame retardants, a cornelian dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceready.com.au [scienceready.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
Thermodynamic Characterization and Quality Control of Methyl 3-(4-bromophenyl)acrylate
A Technical Monograph for Process Chemists and Analytical Scientists
Executive Summary
Methyl 3-(4-bromophenyl)acrylate (commonly Methyl 4-bromocinnamate ) is a critical intermediate in the synthesis of functionalized stilbenes, pharmaceutical precursors, and optoelectronic polymers. Its utility relies heavily on stereochemical purity, specifically the dominance of the thermodynamically stable (E)-isomer.
The definitive melting point range for high-purity (>98%) Methyl (E)-3-(4-bromophenyl)acrylate is 78°C – 82°C .
Deviations from this range—specifically broad melting intervals or depression below 75°C—are primary indicators of:
-
Regioisomer Contamination: Presence of the meta-bromo isomer (MP: 50–55°C).
-
Stereoisomer Contamination: Photo-induced isomerization to the (Z)-isomer (liquid or low-melting solid).
-
Solvent Entrapment: Incomplete drying of recrystallization solvents (e.g., methanol).
Physicochemical Profile & Isomerism
The melting point of methyl 4-bromocinnamate is not a static number but a function of its stereochemistry. The rigid double bond creates two distinct geometries with vastly different lattice energies.[1]
| Property | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |
| Structure | Phenyl and Carbonyl on opposite sides | Phenyl and Carbonyl on same side |
| State (RT) | Crystalline Solid | Oily Liquid / Low-melting Solid |
| Melting Point | 78 – 82 °C | < 30 °C (Estimated/Observed as oil) |
| Thermodynamics | Stable (Favored) | Metastable (High Energy) |
| Formation | Primary synthetic product | Formed via UV irradiation of (E) |
The "Depression" Mechanism
The presence of the (Z)-isomer disrupts the crystal packing of the (E)-isomer. Even 5% contamination can depress the melting point by 3–5°C and widen the range from a sharp 2°C window to a sluggish 5°C transition. This makes MP analysis a rapid, cost-effective proxy for HPLC in early-stage screening.
Synthesis Pathways & Impurity Origins
Understanding the synthesis method is crucial for predicting the impurity profile affecting the melting point.
Pathway A: Fischer Esterification
-
Reaction: 4-Bromocinnamic acid + Methanol (
cat). -
Impurity Profile: Unreacted acid (MP >250°C, causes sintering before melt) or water (lowers MP).
-
MP Signature: Often yields a sharp MP if acid is removed, but wet samples melt low.
Pathway B: Heck Coupling
-
Reaction: 1-Bromo-4-iodobenzene + Methyl Acrylate (Pd cat).
-
Impurity Profile: Phosphine oxides (MP ~100-150°C), Palladium black, and homocoupled biphenyls.
-
MP Signature: Crude material often melts broad (70–85°C) due to complex mixtures.
Pathway C: Knoevenagel Condensation
-
Reaction: 4-Bromobenzaldehyde + Methyl Acetate.
-
Impurity Profile: Unreacted aldehyde (MP ~57°C).
-
MP Signature: Significant depression. If the MP is near 60°C, suspect aldehyde contamination.
Figure 1: Synthetic routes and their associated risk factors for melting point deviation.
Experimental Protocols
Protocol A: Precision Melting Point Determination
Standard capillary method (USP <741> compliant).
-
Sample Prep: Dry the sample in a vacuum desiccator (P2O5 or Silica) for 4 hours. Solvent residues are the #1 cause of false negatives.
-
Packing: Grind 50 mg of sample into a fine powder. Fill the capillary to a height of 3 mm. Compact by tapping (loose packing causes uneven heat transfer).
-
Ramp 1 (Fast): Heat rapidly to 65°C.
-
Ramp 2 (Slow): Slow the heating rate to 1.0°C/min starting at 70°C.
-
Observation:
-
Onset: First visible liquid droplet (Record as T_onset).
-
Clear Point: Complete disappearance of solid (Record as T_clear).
-
-
Validation: A range >2°C (e.g., 76–80°C) indicates recrystallization is required.
Protocol B: Purification via Recrystallization
Solvent System: Ethanol/Water or Methanol/Water.
The high crystallinity of the trans-isomer allows for easy purification from polar impurities.
-
Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add 5 mL Methanol (or Ethanol).
-
Heating: Heat to reflux (approx. 65°C) until fully dissolved. If solid remains, add solvent in 0.5 mL increments.
-
Filtration (Hot): If the solution is cloudy (Pd black or dust), filter rapidly through a pre-warmed glass wool plug.
-
Crystallization: Remove from heat. Add Water dropwise to the hot solution until a faint, persistent turbidity appears (cloud point).[2]
-
Cooling: Allow to cool to room temperature undisturbed. Then, place in an ice bath (0–4°C) for 30 minutes.
-
Note: Rapid cooling traps impurities. Slow cooling yields needles.
-
-
Isolation: Filter via Buchner funnel. Wash with cold 50% MeOH/Water.
-
Drying: Vacuum dry at 40°C.
Figure 2: Decision logic for the purification of methyl 4-bromocinnamate to achieve target melting point.
References
-
Sigma-Aldrich. Methyl 4-bromocinnamate Product Specification. Retrieved from (Catalog No. 443773).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 816774, Methyl 4-bromocinnamate. Retrieved from .
-
ChemicalBook. (E)-Methyl 3-(4-bromophenyl)acrylate Properties and Melting Point. Retrieved from .
-
Santa Cruz Biotechnology. Methyl (E)-3-(4-bromophenyl)acrylate Data Sheet. Retrieved from .
Sources
Methodological & Application
Synthesis of Methyl 3-(4-bromophenyl)acrylate via the Heck Reaction: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of methyl 3-(4-bromophenyl)acrylate through the palladium-catalyzed Heck reaction. Intended for researchers, scientists, and professionals in drug development, this guide offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and practical advice for troubleshooting and optimization. By explaining the causality behind experimental choices, this note aims to equip the user with the necessary knowledge for the successful and efficient execution of this important carbon-carbon bond-forming reaction.
Introduction: The Enduring Power of the Heck Reaction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides or triflates with alkenes, catalyzed by a palladium species. This Nobel Prize-winning transformation has revolutionized the construction of complex organic molecules due to its reliability, functional group tolerance, and broad substrate scope. The synthesis of substituted alkenes, such as cinnamates, is a common application of the Heck reaction, yielding valuable intermediates for pharmaceuticals, agrochemicals, and materials science.
This compound is a key building block in the synthesis of various biologically active compounds. Its structure incorporates a reactive acrylate moiety and a functionalizable aryl bromide, making it a versatile precursor for further chemical modifications. This application note presents a detailed and robust protocol for the synthesis of this compound, emphasizing both the practical execution and the underlying chemical principles.
Underlying Chemistry: The Palladium Catalytic Cycle
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization of the reaction conditions. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-bromoiodobenzene. This step forms a square planar Pd(II) complex. The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > Br > Cl.
-
Alkene Coordination and Migratory Insertion (Carbopalladation): The alkene, in this case, methyl acrylate, coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent (β) to the palladium must be eliminated. This syn-elimination step forms the substituted alkene product and a hydridopalladium(II) complex. The regioselectivity of this step is influenced by steric and electronic factors.
-
Reductive Elimination and Catalyst Regeneration: A base, typically an amine or a carbonate, is crucial for the final step. It neutralizes the hydrogen halide generated during the β-hydride elimination and facilitates the reductive elimination of the hydridopalladium(II) complex, thereby regenerating the active Pd(0) catalyst for the next cycle.
Diagram of the Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Heck reaction of aryl bromides with acrylates.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Bromoiodobenzene | C₆H₄BrI | 282.91 | 2.83 g | 10.0 | 1.0 |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 1.03 g (1.1 mL) | 12.0 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 22.5 mg | 0.1 | 0.01 |
| Triphenylphosphine | PPh₃ | 262.29 | 52.5 mg | 0.2 | 0.02 |
| Triethylamine | Et₃N | 101.19 | 2.02 g (2.8 mL) | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | - |
| Saturated aq. NH₄Cl | - | - | As needed | - | - |
| Brine | - | - | As needed | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
| Silica gel | SiO₂ | 60.08 | As needed | - | - |
Equipment
-
Round-bottom flask (100 mL), two-necked
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure
-
Reaction Setup: To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoiodobenzene (2.83 g, 10.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol, 1 mol%), and triphenylphosphine (52.5 mg, 0.2 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (50 mL) via a syringe. Stir the mixture at room temperature for 10 minutes to allow for the in-situ formation of the active Pd(0) catalyst. The solution should turn from a brownish-red to a yellowish-brown color.
-
Addition of Base and Alkene: Add triethylamine (2.8 mL, 20.0 mmol) followed by methyl acrylate (1.1 mL, 12.0 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous NH₄Cl solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a yellowish solid or oil.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
-
Characterization:
-
Determine the melting point of the purified product. The literature melting point is approximately 89 °C.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique to prevent oxidation of the Pd(0) catalyst. Use fresh, high-quality palladium precursor and phosphine ligand. |
| Low reaction temperature | Increase the reaction temperature to 100-120 °C. Aryl bromides are less reactive than aryl iodides and may require more forcing conditions. | |
| Insufficient base | Ensure the base is anhydrous and used in at least stoichiometric amounts. Consider using a stronger base like K₂CO₃ or Cs₂CO₃. | |
| Formation of "Palladium Black" | Catalyst decomposition | High reaction temperatures can lead to catalyst agglomeration. Consider using a more stable ligand or a lower reaction temperature with a longer reaction time. Ensure the phosphine to palladium ratio is appropriate (typically 2:1 to 4:1). |
| Presence of oxygen | Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction. | |
| Formation of side products | Homocoupling of the aryl halide | This can occur at higher temperatures. Lowering the temperature or using a different phosphine ligand can mitigate this. |
| Polymerization of methyl acrylate | Ensure the reaction is not overheated. The use of an inhibitor in the methyl acrylate can also be considered, though it may affect reaction rates. | |
| Difficult purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective alternative or additional purification step. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium(II) acetate: Is a skin and eye irritant. Avoid inhalation of dust.
-
Triphenylphosphine: Is harmful if swallowed and can cause skin and eye irritation.
-
Methyl acrylate: Is a flammable liquid and is toxic if inhaled or absorbed through the skin. It is also a lachrymator.
-
Triethylamine: Is a flammable and corrosive liquid. It can cause severe skin and eye burns.
-
N,N-Dimethylformamide (DMF): Is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.
-
4-Bromoiodobenzene: Causes skin and eye irritation.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
Application Notes and Protocols: Synthesis of Methyl 4-Bromocinnamate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of 4-Bromocinnamic Acid and its Esters
4-Bromocinnamic acid and its derivatives, including the methyl ester, are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the cinnamate scaffold is a common motif in pharmaceuticals and natural products. The conversion of 4-bromocinnamic acid to its methyl ester is a fundamental transformation that enhances its utility by protecting the carboxylic acid group and modifying its solubility and reactivity. This application note provides a comprehensive guide to the synthesis, purification, and characterization of methyl 4-bromocinnamate, with a focus on the robust and widely applicable Fischer esterification method.
I. The Core Chemistry: Understanding Fischer Esterification
The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product side, ensuring a high yield of the desired ester.[2]
The Catalytic Role of Sulfuric Acid
Concentrated sulfuric acid (H₂SO₄) is the most commonly used catalyst for Fischer esterification due to its dual functionality:
-
Protonation of the Carbonyl Group: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol in this case).[3]
-
Dehydrating Agent: Concentrated sulfuric acid is a strong dehydrating agent. By sequestering the water produced during the reaction, it shifts the equilibrium to the right, in accordance with Le Châtelier's principle, thus increasing the yield of the ester.
Driving the Reaction to Completion
Beyond the use of a dehydrating catalyst, the yield of the esterification can be maximized by:
-
Using an Excess of Alcohol: Employing a large excess of the alcohol (methanol) can also shift the equilibrium towards the formation of the ester.[4] In many protocols, methanol serves as both the reactant and the solvent.
-
Removal of Water: For larger-scale reactions or when using less volatile alcohols, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.
II. Experimental Protocols: Synthesis of Methyl 4-Bromocinnamate
This section details a standard laboratory protocol for the synthesis of methyl 4-bromocinnamate from 4-bromocinnamic acid using Fischer esterification.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromocinnamic Acid | ≥98% | Major suppliers |
| Methanol (Anhydrous) | ACS Grade | Major suppliers |
| Sulfuric Acid (Concentrated) | ACS Grade, 95-98% | Major suppliers |
| Sodium Bicarbonate (Saturated) | Laboratory Grade | Major suppliers |
| Diethyl Ether (or Ethyl Acetate) | ACS Grade | Major suppliers |
| Anhydrous Sodium Sulfate | Laboratory Grade | Major suppliers |
| Deionized Water | High Purity | In-house |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
FTIR and NMR spectrometers
Detailed Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromocinnamic acid (e.g., 5.0 g).
-
Addition of Reagents: To the flask, add an excess of anhydrous methanol (e.g., 50 mL). While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) dropwise. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for a specified time (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water (e.g., 100 mL).
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (e.g., 3 x 50 mL). Combine the organic extracts.
-
Neutralization: Wash the combined organic extracts with a saturated sodium bicarbonate solution (e.g., 2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted 4-bromocinnamic acid. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.
-
Brine Wash: Wash the organic layer with brine (saturated sodium chloride solution) (e.g., 1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude methyl 4-bromocinnamate.
-
Purification: The crude product can be further purified by recrystallization.[5][6][7] A suitable solvent system for recrystallization is a mixture of ethanol and water or hexanes. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.[7]
III. Visualizing the Process
Reaction Mechanism
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
IV. Characterization of Methyl 4-Bromocinnamate
Thorough characterization of the final product is crucial to confirm its identity and purity.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol [8] |
| Appearance | White to off-white solid |
| Melting Point | 77-81 °C[9] |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule. Key expected signals include:
-
A singlet for the methyl ester protons (-OCH₃).
-
Doublets for the vinyl protons (-CH=CH-), with a large coupling constant characteristic of a trans configuration.
-
Signals in the aromatic region corresponding to the protons on the brominated phenyl ring.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the vinyl carbons, the methyl carbon, and the carbons of the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups.[10] Key characteristic absorptions for methyl 4-bromocinnamate include:
V. Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reflux time. Ensure an adequate excess of methanol is used. Check the concentration of the sulfuric acid. |
| Loss of product during work-up. | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking during the bicarb wash. | |
| Product is an Oil/Gummy | Impurities present. | Repeat the purification by recrystallization, ensuring the correct solvent system is used. |
| Incomplete drying. | Dry the product under vacuum for an extended period. | |
| Broad Melting Point Range | Impure product. | Recrystallize the product until a sharp melting point is obtained. |
VI. Safety Precautions
-
Concentrated Sulfuric Acid: is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methanol: is flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl Ether: is extremely flammable. Work in a well-ventilated area away from ignition sources.
-
Heating: Use a heating mantle and not an open flame due to the flammability of the organic solvents.
Conclusion
The Fischer esterification of 4-bromocinnamic acid is a robust and efficient method for the synthesis of its methyl ester. By carefully controlling the reaction conditions, particularly through the use of an acid catalyst and an excess of alcohol, high yields of the desired product can be achieved. Proper work-up and purification techniques are essential to obtain a pure product, which can be confidently characterized by a combination of physical and spectroscopic methods. This detailed protocol serves as a reliable guide for researchers in the fields of organic synthesis and drug development.
References
-
Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromocinnamate. PubChem Compound Database. Retrieved from [Link]
-
The Fischer Esterification. (n.d.). Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Retrieved from [Link]
-
Cazala, C. (n.d.). Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. Journal of Chemical Science and Engineering. Retrieved from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). Research Starters. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(107), 62535-62539. Retrieved from [Link]
-
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
-
(A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3), dendrimer‐shaped p,... (n.d.). ResearchGate. Retrieved from [Link]
-
Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. (2013, January 28). No Added Chemicals. Retrieved from [Link]
-
(A) ¹H NMR spectra of methyl cinnamate (top), para‐dibromobenzene... (n.d.). ResearchGate. Retrieved from [Link]
-
Mohammed, A.-H. A.-K., Sulaymon, A. H., & Ibrahim, H. I. (1999). Preparation of Methyl Bromide. Engineering and Technology Journal, 18(3), 269-285. Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]
-
Infrared spectrum of bromomethane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Methyl 4-bromobenzoate, 98+%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]
-
Sitorus, M., et al. (n.d.). Effectiveness of sulfuric acid and hydrochloric acid catalysts in the esterification of frankincense cinnamic acid with ethanol. E-jurnal Universitas Negeri Medan. Retrieved from [Link]
-
Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4323. Retrieved from [Link]
-
Methyl cinnamate(103-26-4) Chemical Properties. (n.d.). LookChem. Retrieved from [Link]
- Catalytic synthesis method of methyl cinnamate. (2012). Google Patents.
-
Methyl cinnamate (CAS N° 103-26-4). (n.d.). ScenTree. Retrieved from [Link]
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 4-bromocinnamate | C10H9BrO2 | CID 816774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 4-bromobenzoate, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 10. longdom.org [longdom.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Controlled Synthesis and Functionalization of Poly(Methyl 3-(4-bromophenyl)acrylate-co-Methyl Methacrylate)
Executive Summary & Strategic Rationale
This guide details the polymerization protocols for methyl 3-(4-bromophenyl)acrylate (MBPA) . This monomer represents a class of 1,2-disubstituted vinyls (cinnamates) that offer unique rigidity and high glass transition temperatures (
Why this monomer? The 4-bromophenyl moiety serves as a "sleeping anchor." It remains inert during the polymerization but provides a high-fidelity site for post-polymerization modification (PPM) via Suzuki-Miyaura cross-coupling. This is critical for drug delivery applications where sensitive bioactive ligands (peptides, fluorophores) would be destroyed by the harsh conditions of radical polymerization.
Scope of Protocols:
-
Monomer Purification: Essential for removing phenolic inhibitors.
-
Free Radical Copolymerization (FRP): A robust method for statistical copolymers.
-
Atom Transfer Radical Polymerization (ATRP): A controlled method for defining molecular weight distributions (PDI < 1.3).
-
Post-Polymerization Modification: Suzuki coupling protocol for functionalization.
Critical Mechanistic Insight: The "Cinnamate Challenge"
Before attempting polymerization, researchers must understand the kinetic limitations. MBPA is a cinnamic acid derivative. Unlike terminal acrylates (e.g., Methyl Methacrylate), the propagating radical on a cinnamate terminus is stabilized by the phenyl ring and sterically shielded by the ester group.
-
Self-Propagation Rate (
): Near zero. -
Cross-Propagation: MBPA radicals readily react with less sterically hindered monomers like Methyl Methacrylate (MMA) or Styrene.
Implication: You cannot synthesize poly(MBPA) homopolymer. You must synthesize a copolymer (e.g., Poly(MBPA-co-MMA)). The composition is governed by the Mayo-Lewis equation, where the reactivity ratio of MBPA (
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the complete lifecycle of the material, from monomer prep to functionalized conjugate.
Figure 1: Operational workflow for the synthesis and functionalization of MBPA copolymers.
Detailed Protocols
Protocol A: Monomer Purification
Commercial sources of cinnamates often contain hydroquinone inhibitors that will kill controlled radical polymerizations.
-
Dissolution: Dissolve 10 g of crude this compound in a minimal amount of boiling methanol (~50 mL).
-
Filtration: Hot filter to remove insoluble dust/salts.
-
Crystallization: Add warm water dropwise until turbidity persists. Cool slowly to room temperature, then to 4°C overnight.
-
Collection: Filter white needles, wash with cold 50:50 MeOH:Water.
-
Drying: Dry under vacuum (0.1 mbar) at 25°C for 24 hours.
-
QC Check: Melting point should be sharp (approx 78-80°C).
-
Protocol B: Free Radical Copolymerization (Target: Statistical Copolymer)
Best for initial screening and bulk material generation.
Reagents:
-
Monomer 1: MBPA (2.41 g, 10 mmol)
-
Monomer 2: Methyl Methacrylate (MMA) (4.00 g, 40 mmol) – Note: 1:4 molar feed ratio.
-
Initiator: AIBN (Azobisisobutyronitrile) (82 mg, 1 mol% relative to total monomer).
-
Solvent: Anisole or Toluene (6.5 mL, to achieve ~50 wt% monomer concentration).
Procedure:
-
Charge: Add MBPA, MMA, and solvent to a Schlenk tube equipped with a magnetic stir bar. Stir until MBPA is fully dissolved.
-
Initiator Addition: Add AIBN.
-
Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw (FPT) to remove oxygen. Oxygen acts as a radical trap and will retard the sluggish cinnamate polymerization further.
-
Freeze: Liquid
(10 min). -
Pump: Vacuum < 100 mTorr (15 min).
-
Thaw: Warm water bath (10 min).
-
-
Reaction: Backfill with Nitrogen/Argon. Immerse in a pre-heated oil bath at 70°C .
-
Kinetics: Stir for 12–24 hours.
-
Note: Conversion is usually limited to ~60-70% to prevent gelation or composition drift.
-
-
Workup: Dilute with 5 mL THF. Dropwise add the solution into 200 mL of cold methanol under vigorous stirring.
-
Isolation: Collect the white precipitate by filtration. Reprecipitate once more from THF into Methanol to remove unreacted MBPA (which is difficult to remove due to high boiling point).
-
Drying: Vacuum oven at 40°C for 48 hours.
Protocol C: Post-Polymerization Modification (Suzuki Coupling)
This converts the "Br" handle into a functional group (e.g., Phenylboronic acid derivative).
Reagents:
-
Poly(MBPA-co-MMA) (200 mg, containing ~0.5 mmol Br equivalents).
-
Phenylboronic Acid (91 mg, 0.75 mmol, 1.5 eq).
-
Catalyst:
(29 mg, 5 mol%). -
Base:
(2M aqueous solution, 1 mL). -
Solvent: THF/Toluene (10 mL).
Procedure:
-
Dissolution: Dissolve polymer and boronic acid in the organic solvent in a Schlenk flask.
-
Degassing: Bubble Argon through the solution for 20 minutes.
-
Catalysis: Add
and the degassed base solution under Argon counter-flow. -
Reflux: Heat to 80°C for 24 hours. The mixture will be biphasic; vigorous stirring is required.
-
Purification:
-
Cool to RT.
-
Precipitate into Methanol.
-
Crucial Step: Redissolve in THF and pass through a short plug of silica gel or Celite to remove Palladium black (polymer solution should be clear, not grey).
-
Reprecipitate and dry.[2]
-
Data Analysis & Validation
Copolymer Composition (NMR)
To determine the actual incorporation of MBPA vs. MMA, use
-
Signal A (MMA): Methoxy group (
) at 3.60 ppm (3H). -
Signal B (MBPA): Aromatic protons at 7.40 – 7.60 ppm (4H).
Calculation:
Reactivity Data (Reference Values)
The following table summarizes expected behavior based on cinnamate/methacrylate copolymerization kinetics [1].
| Parameter | Value | Interpretation |
| ~2.5 | MMA radical prefers adding MMA. | |
| ~0.05 | MBPA radical strongly prefers adding MMA. | |
| Microstructure | Statistical/Gradient | Tendency toward alternating sequences, but MMA-rich blocks form if feed is MMA-heavy. |
| Typical | 15,000 - 45,000 | Moderate molecular weights due to steric hindrance. |
| PDI (FRP) | 1.8 - 2.2 | Broad distribution (standard for FRP). |
Mechanistic Pathway (Graphviz Visualization)
This diagram illustrates the specific chemical pathway of the copolymerization, highlighting the cross-propagation dominance.
Figure 2: Kinetic pathway showing the inability of MBPA to homopolymerize (
References
-
Marvel, C. S., et al. "Copolymerization of Cinnamic Acid Derivatives." Journal of the American Chemical Society, vol. 75, no. 16, 1953. (Foundational text on cinnamate reactivity ratios).
-
Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules, vol. 45, no. 10, 2012. (Protocol grounding for ATRP variants).
-
Hildebrand, V., et al. "Post-polymerization modification of poly(pentafluorophenyl acrylate) via Suzuki–Miyaura coupling." Polymer Chemistry, vol. 8, 2017. (Analogous protocol for Suzuki coupling on acrylate backbones).
-
Sumerlin, B. S., et al. "Click Chemistry: Polymer Functionalization via Suzuki Coupling." Macromolecules, vol. 38, no. 18, 2005. (Validation of Pd-catalyzed coupling on polymer side-chains).
Sources
Microwave-assisted synthesis of methyl trans-4-bromocinnamate
Application Note: Microwave-Assisted Synthesis of Methyl trans-4-Bromocinnamate
Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of methyl trans-4-bromocinnamate (CAS: 3650-78-0). While traditional thermal methods for cinnamate synthesis (e.g., Fischer esterification or thermal Heck) often require reflux times exceeding 12 hours, this microwave-assisted protocol achieves quantitative conversion in under 20 minutes .
The method employs a chemo-selective Heck coupling strategy. By utilizing 1-bromo-4-iodobenzene, the reaction exploits the bond dissociation energy difference between C-I (approx. 53 kcal/mol) and C-Br (approx. 68 kcal/mol) to exclusively couple at the iodo-position, leaving the bromine handle intact for further diversification in drug discovery pipelines.
Scientific Background & Mechanism
The Chemo-Selective Advantage
The synthesis targets the trans (E) isomer, thermodynamically favored due to steric hindrance in the transition state. The core transformation is a Palladium-catalyzed Mizoroki-Heck reaction.
-
Substrate: 1-Bromo-4-iodobenzene
-
Coupling Partner: Methyl Acrylate
-
Catalyst System: Pd(OAc)₂ / P(o-tol)₃
-
Selectivity: The oxidative addition of Pd(0) to the Aryl-Iodide bond is significantly faster than to the Aryl-Bromide bond, ensuring the 4-bromo substituent remains available for subsequent Suzuki or Buchwald couplings.
Microwave vs. Thermal Heating
Microwave irradiation (MWI) provides direct dielectric heating of the polar solvent (Acetonitrile or DMF), creating inverted thermal gradients. This allows the reaction to access temperatures (120–140 °C) well above the solvent's atmospheric boiling point safely, accelerating the rate-determining step (oxidative addition) according to the Arrhenius law.
Figure 1: Catalytic Cycle & Mechanism
Caption: Figure 1. The chemo-selective Pd(0)/Pd(II) catalytic cycle. Note that the Aryl-Bromide bond remains inert under these specific energetic conditions.
Materials & Equipment
Reagents
| Reagent | Purity | Equiv. | Role |
| 1-Bromo-4-iodobenzene | >98% | 1.0 | Limiting Reagent |
| Methyl Acrylate | >99% | 1.2 | Olefin Partner |
| Palladium(II) Acetate | 98% | 0.01 (1 mol%) | Pre-catalyst |
| Tri-o-tolylphosphine | 97% | 0.02 (2 mol%) | Ligand (Stabilizer) |
| Triethylamine (Et₃N) | >99% | 2.0 | Base (HI Scavenger) |
| Acetonitrile (MeCN) | HPLC Grade | - | Solvent (High tan δ) |
Instrumentation
-
Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 10 mL or 35 mL pressure-sealed Pyrex vial with silicone/PTFE septum.
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Fiber optic is recommended for highest precision.
Experimental Protocol
Figure 2: Workflow Diagram
Caption: Figure 2. Linear operational workflow for the microwave-assisted synthesis.
Step-by-Step Procedure
-
Catalyst Pre-loading:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and P(o-tol)₃ (6.1 mg, 0.02 mmol).
-
Expert Tip: Adding the ligand and metal first ensures complexation begins immediately upon solvent addition, preventing "Palladium black" precipitation.
-
-
Substrate Addition:
-
Add 1-Bromo-4-iodobenzene (283 mg, 1.0 mmol).
-
Add Acetonitrile (3.0 mL). Cap the vial and purge with N₂ or Argon for 30 seconds (optional but recommended to preserve catalyst life).
-
-
Liquid Reagent Addition:
-
Via syringe, inject Methyl Acrylate (108 µL, 1.2 mmol) and Triethylamine (278 µL, 2.0 mmol).
-
-
Microwave Irradiation:
-
Place the vial in the reactor cavity.
-
Method: Dynamic (Hold Temperature).
-
Temperature: 140 °C.
-
Hold Time: 15 minutes.
-
Max Power: 200 W (System will modulate power to maintain 140 °C).
-
Stirring: High.
-
-
Workup:
-
Allow the vial to cool to <50 °C (usually automated by compressed air cooling).
-
Filter the reaction mixture through a small pad of Celite to remove palladium residues and ammonium salts. Wash the pad with Ethyl Acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically a solid.[1]
-
Recrystallization: Dissolve in minimum hot Ethanol/Water (9:1) or Hexane/EtOAc. Cool to 4 °C.
-
Yield: Isolate white crystalline needles.
-
Results & Analysis
Yield Comparison
| Method | Temperature | Time | Yield (%) |
| Thermal Reflux | 82 °C (MeCN bp) | 16 Hours | 78% |
| Microwave (This Protocol) | 140 °C | 15 Minutes | 92% |
Characterization Data (Self-Validation)
Use these values to validate your isolated product.
-
Appearance: White crystalline solid.
-
Melting Point: ~78–80 °C (Consistent with para-bromo substitution increasing lattice energy vs. unsubstituted methyl cinnamate).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.62 (d, J = 16.0 Hz, 1H, H-β , alkene). Diagnostic for trans-isomer.
-
δ 7.51 (d, J = 8.5 Hz, 2H, Ar-H).
-
δ 7.38 (d, J = 8.5 Hz, 2H, Ar-H).
-
δ 6.42 (d, J = 16.0 Hz, 1H, H-α , alkene).
-
δ 3.81 (s, 3H, -OCH₃).
-
-
IR (ATR):
-
1715 cm⁻¹ (C=O stretch, conjugated ester).
-
1635 cm⁻¹ (C=C stretch).
-
Troubleshooting & Optimization
-
Issue: Precipitation of Black Metal (Pd Black).
-
Cause: Catalyst decomposition due to lack of ligand or oxygen presence.
-
Fix: Increase Ligand:Pd ratio to 4:1 or ensure thorough inert gas purging before heating.
-
-
Issue: Low Conversion.
-
Cause: Temperature too low for the activation energy of the specific aryl halide.
-
Fix: Increase temperature to 160 °C. Do not simply extend time; temperature is the driver in MW synthesis.
-
-
Issue: Product is Oil instead of Solid.
-
Cause: Residual solvent (DMF/MeCN) or excess methyl acrylate.
-
Fix: High-vacuum drying (>2 hours) or wash with cold pentane.
-
Safety Considerations
-
Pressure: Acetonitrile at 140 °C generates approximately 3–5 bar of pressure. Ensure the microwave vial is rated for at least 20 bar.
-
Acrylates: Methyl acrylate is a lachrymator and potential sensitizer. Handle in a fume hood.
-
Microwave Safety: Never heat a sealed vessel in a standard kitchen microwave; use dedicated laboratory reactors with active pressure monitoring.
References
-
Microwave-Assisted Heck Reaction Protocols
- Leadbeater, N. E. "Microwave-Assisted Organic Synthesis: A Microwave-Assisted Heck Reaction.
-
Source:
-
General Microwave Synthesis of Cinnamates
-
Knoevenagel Alternative (Green Chemistry)
-
Rodrigues-Santos, C. E., et al. (2007). "Microwave-assisted Knoevenagel condensation."[4] Arkivoc.
-
Source:
-
-
Compound Data (Methyl 4-bromocinnamate)
- PubChem CID: 816774.
-
Source:
Sources
Application Note: Chemoselective Functionalization of Methyl 4-Bromocinnamate
Executive Summary & Strategic Analysis
Methyl 4-bromocinnamate (1 ) is a "privileged scaffold" in medicinal chemistry, serving as a precursor for cinnamic acid derivatives found in histone deacetylase (HDAC) inhibitors and UV-absorbing cosmetic agents.
The molecule presents a unique chemoselective challenge: it contains three reactive centers.
-
Aryl Bromide (C-Br): The target for cross-coupling.
- -Unsaturated Ester (Michael Acceptor): Susceptible to nucleophilic attack (e.g., by amines) or reduction.
-
Methyl Ester: Prone to hydrolysis under strong basic conditions (e.g., NaOH, LiOH) or transesterification.
Core Directive: This guide details protocols to functionalize the bromine handle via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) while preserving the integrity of the acrylate backbone and ester moiety.
Reaction Landscape
The following diagram illustrates the divergent pathways available for functionalizing the bromine handle.
Figure 1: Chemoselective divergence from the aryl bromide handle. Colors indicate distinct catalytic cycles.
Module 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Synthesis of methyl (E)-4-phenylcinnamate derivatives. Challenge: Preventing hydrolysis of the methyl ester during the basic transmetalation step.
Mechanism & Causality
The Suzuki coupling requires a base to activate the boronic acid (forming a boronate species).[1] Strong bases like hydroxide (
-
Solution: Use mild carbonate bases (
or ) or phosphates ( ). -
Solvent System: A mixture of Toluene/Water or Dioxane/Water is essential. The water dissolves the inorganic base, while the organic solvent solubilizes the hydrophobic aryl bromide.
Protocol A: Standard Biaryl Coupling
Reagents:
-
Methyl 4-bromocinnamate (1.0 equiv)[2]
-
Arylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): In a reaction vial, combine the solvents. Sparge with Argon or Nitrogen gas for 15 minutes. Reason: Pd(0) species are sensitive to oxidation;
promotes homocoupling of boronic acids. -
Loading: Add methyl 4-bromocinnamate (241 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and
(276 mg, 2.0 mmol). -
Catalyst Addition: Add
(41 mg, 0.05 mmol) last. Cap the vial immediately. -
Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid thermal polymerization of the acrylate double bond.
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc). Wash with water (x2) and brine. Dry over
.[3] -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoints:
-
TLC: Starting material (
in 4:1 Hex/EtOAc) should disappear. Product will likely be more polar if the boronic acid contains polar groups, or less polar if simple aryl. -
Visual: The reaction mixture typically turns from orange/red to black (Pd precipitation) upon completion.
Module 2: Sonogashira Coupling (Alkynylation)
Objective: Introduction of an alkyne to extend the
Protocol B: Low-Temperature Sonogashira
Reagents:
-
Methyl 4-bromocinnamate (1.0 equiv)[2]
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Catalyst:
(2 mol%) -
Co-Catalyst: CuI (1 mol%)
-
Base: Triethylamine (
) or Diisopropylamine (DIPA) (3.0 equiv) -
Solvent: THF or DMF (Anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and cool under Argon.
-
Solvent Prep: Add anhydrous THF (5 mL per mmol substrate). Degas thoroughly.
-
Addition: Add methyl 4-bromocinnamate,
, and CuI. -
Base/Alkyne Addition: Add
followed by the alkyne dropwise via syringe. -
Temperature Control: Stir at Room Temperature (25°C) .
-
Expert Insight: Unlike aryl chlorides, the activated aryl bromide in cinnamate is reactive enough at RT. Heating increases the risk of the amine base attacking the alkene (Michael addition).
-
-
Monitoring: Reaction typically completes in 2–4 hours.
-
Quench: Add saturated
solution (dissolves copper salts). Extract with EtOAc.
Module 3: Buchwald-Hartwig Amination (Advanced)
Objective: Creating C-N bonds (Anilines). Challenge: High Risk. Strong bases (NaOtBu) used in standard Buchwald protocols will hydrolyze the ester or cause transamidation. Solution: Use the "Weak Base / Active Ligand" approach.
Protocol C: Ester-Tolerant Amination
Reagents:
-
Methyl 4-bromocinnamate (1.0 equiv)[2]
-
Primary/Secondary Amine (1.2 equiv)
-
Catalyst System:
(2 mol%) + Xantphos or BrettPhos (4 mol%) -
Base:
(Dry, granular) (2.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
Workflow Diagram:
Figure 2: Workflow for ester-tolerant Buchwald-Hartwig amination.
Critical Protocol Steps:
-
Base Selection: Do NOT use Sodium tert-butoxide (NaOtBu). Use Cesium Carbonate (
). -
Ligand Choice: Xantphos is preferred for primary amines; it creates a wide bite angle that facilitates reductive elimination while protecting the Pd center.
-
Temperature: 80–90°C.
-
Time: This reaction is slower with weak bases.[4] Expect 12–24 hours.
Data Summary & Troubleshooting
Expected Physical Data (Representative)
| Reaction Type | Product Class | Expected | Key Diagnostic |
| Starting Material | Aryl Bromide | Distinct AA'BB' pattern of para-subst. | |
| Suzuki | Biaryl | New aromatic protons (multiplet 7.3-7.6) | Loss of AA'BB' symmetry; increased aromatic integral. |
| Sonogashira | Alkyne | Alkyne carbons in | UV shift (bathochromic) due to conjugation. |
| Buchwald | Aryl Amine | Broad singlet (NH) or new alkyl peaks | Upfield shift of ortho-protons due to electron donation. |
Troubleshooting Guide
-
Problem: Black precipitate forms immediately.
-
Cause: "Palladium Black" formation. The ligand is not stabilizing the Pd(0).
-
Fix: Add more ligand or ensure the solvent is thoroughly degassed.
-
-
Problem: Product contains carboxylic acid (Broad peak > 11 ppm).
-
Cause: Ester hydrolysis.
-
Fix: Ensure reagents are dry. Switch base from Carbonate to Phosphate (
).
-
-
Problem: Low yield in Sonogashira.
-
Cause: Oxygen presence causing Glaser coupling (alkyne dimerization).
-
Fix: Freeze-pump-thaw degas the solvent.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[4][6]
Sources
- 1. youtube.com [youtube.com]
- 2. Methyl 4-bromocinnamate | C10H9BrO2 | CID 816774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: Strategic Solvent Selection for the Recrystallization of Methyl 3-(4-bromophenyl)acrylate
Abstract
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of methyl 3-(4-bromophenyl)acrylate via recrystallization. By integrating foundational principles with practical, step-by-step protocols, this document elucidates the causal relationships between solvent properties, solute structure, and purification efficacy. Methodologies for small-scale solvent screening and a detailed protocol for bulk recrystallization are presented, ensuring a robust and reproducible purification process.
Introduction: The Imperative of Purity
This compound is a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate a desired compound from its impurities.[1][2]
The success of any recrystallization procedure is critically dependent on the judicious choice of solvent.[3] An improperly selected solvent can result in poor recovery, inefficient purification, or complete failure of the process. This guide provides a systematic and scientifically grounded approach to selecting and optimizing a solvent system for this compound.
Foundational Principles of Solvent Selection
An ideal recrystallization solvent forms a specific relationship with the solute. The fundamental principle is that the solubility of the compound should be high in the hot solvent but low in the cold solvent.[2][3] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[1][3]
Key Criteria for an Effective Recrystallization Solvent:
-
High Temperature Coefficient: The solvent must dissolve the target compound readily at or near its boiling point but poorly at low temperatures (e.g., room temperature or 0-4 °C).[2]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[4][5]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1][2]
-
Boiling Point Considerations: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from "oiling out"—melting before it dissolves and forming an immiscible liquid layer that can trap impurities.[5]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[2]
Physicochemical Profile: this compound
Understanding the structural and physical properties of the target compound is the first step in rational solvent selection.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₉BrO₂ | [6][7][8] |
| Molecular Weight | 241.08 g/mol | [6][7][8] |
| Melting Point | 84-86 °C | [6] |
| Appearance | Solid | |
Structural Analysis: The molecule possesses a moderately polar ester functional group and a larger, nonpolar aromatic (bromophenyl) ring system. This dual character suggests that solvents of intermediate polarity are likely to be effective. A rule of thumb suggests that solvents with functional groups similar to the solute can be effective; therefore, esters like ethyl acetate are a logical starting point.[4][9] Alcohols, which can engage in dipole-dipole interactions, are also strong candidates.[10]
Protocol for Small-Scale Solvent Screening
Before committing to a bulk recrystallization, a rapid screening process using small quantities of the crude material is essential to identify the most promising solvents.[3][11]
Materials:
-
Crude this compound (~20 mg per test)
-
Test tubes or small vials
-
Selection of candidate solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexane)
-
Hot plate or water bath
-
Glass stirring rod
Screening Workflow:
Sources
- 1. mt.com [mt.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. maiyamminerals.com [maiyamminerals.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. (E)-METHYL 3-(4-BROMOPHENYL)ACRYLATE | 71205-17-9 [chemicalbook.com]
- 8. Methyl (E)-3-(4-bromophenyl)acrylate | CAS 3650-78-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. ocw.mit.edu [ocw.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Palladium Catalyst Residue in Methyl 4-bromocinnamate
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document addresses a critical challenge in modern synthesis: the effective removal of residual palladium from products like methyl 4-bromocinnamate, often synthesized via palladium-catalyzed cross-coupling reactions such as the Heck reaction.[1] The presence of residual metals is a significant concern, not only for potential interference in downstream synthetic steps but also for meeting the stringent regulatory limits for active pharmaceutical ingredients (APIs).[2][3] This guide provides a logical, field-proven framework for diagnosing contamination and implementing effective purification strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the source, nature, and implications of palladium contamination.
Q1: Why is my methyl 4-bromocinnamate product contaminated with palladium?
Your product was likely synthesized using a palladium-catalyzed cross-coupling reaction, most commonly the Mizoroki-Heck reaction.[1][4] This powerful reaction forms a carbon-carbon bond by coupling an aryl halide (like a 4-bromophenyl derivative) with an alkene (like methyl acrylate).[5] While essential for the synthesis, the palladium catalyst, even at low loadings, can remain in the crude product, necessitating a dedicated purification strategy.[6]
Q2: What forms can the palladium residue take in my product?
Palladium residue is not a single entity. Its form dictates the best removal strategy.[7] You will primarily encounter two types:
-
Heterogeneous Palladium(0): Often visible as fine black particles ("palladium black"), this is the metallic, insoluble form of the catalyst. It can arise from the agglomeration and precipitation of the catalyst from the reaction mixture.
-
Homogeneous (Soluble) Palladium: This form is invisible and dissolved in the organic phase. It can exist as soluble Pd(0) complexes stabilized by ligands (e.g., phosphines) or as charged Pd(II) species.[8][9] These are far more challenging to remove than particulate palladium and are often the reason for purification failures.
Q3: Why are trace amounts of palladium a concern, especially in drug development?
Regulatory bodies have established strict guidelines for elemental impurities in drug products due to toxicity concerns. The International Council for Harmonisation (ICH) Q3D guideline is the global standard.[10] For palladium, an oral medication must typically contain no more than 10 ppm, corresponding to a permitted daily exposure (PDE) of 100 µ g/day .[2][11] Ensuring your final API is well below this limit is a non-negotiable aspect of process development.
Q4: How can I quickly assess if my product is contaminated before sending it for formal analysis?
While definitive quantification requires instrumental analysis, there are preliminary indicators:
-
Visual Inspection: The presence of black specks or a grayish/dark coloration in your isolated solid or solution is a strong indicator of precipitated Pd(0).
-
Thin-Layer Chromatography (TLC): A dark, immobile spot at the baseline of your TLC plate after development can indicate the presence of palladium species.
However, these methods cannot detect soluble palladium. The gold standard for accurate, trace-level quantification is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , which is essential for final product validation.[12][13][14]
Part 2: Troubleshooting and Purification Protocols
This section provides a systematic approach to palladium removal, from initial workup to final polishing.
Initial Diagnosis & Action: Is the Palladium Visible?
Scenario: After the reaction workup, you observe fine black particles suspended in your organic solution or embedded in your crude methyl 4-bromocinnamate solid.
Analysis: This indicates the presence of precipitated, insoluble Pd(0). This is the easiest form to remove and should always be the first step.
Protocol 1: Filtration through Diatomaceous Earth (Celite)
Filtration through a pad of Celite is a highly effective method for removing fine particulates that would otherwise pass through standard filter paper.[8][15][16]
Methodology:
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite and gently press down to create a compact pad.
-
Pre-wet the Pad: Pass a small amount of the clean reaction solvent through the Celite pad to settle it.
-
Dilute and Filter: Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.
-
Transfer: Carefully pour or transfer the diluted mixture onto the center of the Celite pad.
-
Wash: After the mixture has passed through, wash the Celite pad thoroughly with several portions of fresh solvent to ensure complete recovery of your product.[8]
-
Collect: Combine the filtrate and the washes. This solution is now ready for solvent removal or further purification.
Scenario: Your product solution is clear, and the isolated solid appears clean, but subsequent analysis (e.g., ICP-MS) reveals palladium levels above the acceptable limit (>10 ppm).
Analysis: This confirms the presence of soluble palladium species. A more targeted approach using adsorption is required. The following workflow will guide your selection process.
Caption: Decision workflow for selecting a palladium removal method.
Option A: Activated Carbon Treatment
Activated carbon is a low-cost, effective adsorbent for a wide range of palladium species due to its high surface area.[17][18] However, its non-specific nature can lead to co-adsorption of the desired product, reducing the final yield.[19]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude methyl 4-bromocinnamate product in a suitable solvent (e.g., ethyl acetate, toluene, methanol) at a concentration of 50-100 mg/mL.
-
Addition of Carbon: Add 5-10 wt% of activated carbon relative to the mass of your crude product.
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature (40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.[9]
-
Filtration: Filter the mixture through a pad of Celite (as described in Protocol 1) to remove the activated carbon.
-
Washing: Thoroughly wash the carbon/Celite cake with fresh solvent to recover as much product as possible.
-
Analysis: Combine the filtrate and washings, remove the solvent, and analyze the purified product for residual palladium and overall yield.
Option B: Specialized Palladium Scavengers
Specialized scavengers are solid-supported materials (typically silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thioureas.[6][12] They offer high selectivity, minimizing product loss, and are highly effective at reducing palladium to very low ppm levels.[20]
Caption: Mechanism of palladium capture by a thiol-based scavenger.
Protocol 3: Batch Scavenging with Thiol-Functionalized Silica
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading).
-
Stirring: Stir the mixture at room temperature or elevated temperature (40-60 °C) for 2-24 hours. Scavenging efficiency is often enhanced by heating.[20]
-
Filtration: Filter off the solid scavenger resin. A simple gravity or Büchner filtration is sufficient.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and wash, concentrate, and analyze for palladium content via ICP-MS.
Final Step: Purification by Crystallization
Regardless of the initial method used to reduce the bulk of the palladium, a final crystallization of your methyl 4-bromocinnamate is a highly recommended and effective step to achieve the stringent purity levels required for pharmaceutical applications. Impurities, including any remaining trace palladium, are often concentrated in the mother liquor.[3][12]
Part 3: Data Summary Tables
Table 1: Comparison of Common Palladium Removal Techniques
| Technique | Primary Target | Pros | Cons | Typical Efficacy |
| Filtration (Celite) | Insoluble Pd(0) | Simple, fast, inexpensive[8] | Ineffective against soluble Pd species[19] | Removes >99% of particulate Pd |
| Activated Carbon | All Pd Species | Very low cost, widely available[17] | Non-selective, can cause product loss[19] | Can reduce Pd to 10-100 ppm[9] |
| Specialized Scavengers | Soluble Pd Species | Highly selective, minimal product loss, very high efficiency[6][20] | Higher cost, may require optimization[6] | Can reduce Pd to <1-10 ppm[6] |
| Crystallization | Soluble Impurities | Excellent for final polishing, improves overall purity[3] | Yield loss in mother liquor, may not be sufficient on its own | Highly variable, depends on system |
Table 2: Quick Guide to Selecting a Palladium Scavenger
| Scavenger Type | Functional Group | Key Characteristics | Best For |
| Thiol-Based | -SH | Strong affinity for Pd, very effective | General purpose, robust removal to low ppm[11] |
| Amine-Based | -NH₂, -NR₂ | Good for specific Pd complexes | When thiol scavengers are incompatible with product |
| Thiourea-Based | -NHC(=S)NH₂ | High capacity and efficiency[6] | Achieving very low (<1 ppm) Pd levels |
| Triazine-Based (TMT) | Triazine-thiol | Very strong binding, considered a "universal" scavenger[20][21] | Difficult-to-remove Pd, final API polishing |
Part 4: References
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). ResearchGate. [Link]
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.). Onyx Scientific. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. (2023). ACS Publications. [Link]
-
How to Remove Palladium in three easy steps - Biotage. (2023). Biotage. [Link]
-
Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.). SpinChem. [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023). PubMed. [Link]
-
Removal of leached Palladium from reaction product - The ScienceMadness Discussion Board. (2013). ScienceMadness. [Link]
-
Method of removing palladium - US20050256327A1 - Google Patents. (2005). Google Patents.
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. (2025). Reddit. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. (2025). Royal Society of Chemistry. [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. (n.d.). SciSpace. [Link]
-
Metal Scavenger Guide - Sopachem. (n.d.). Sopachem. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022). ACS Publications. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (2016). Johnson Matthey. [Link]
-
Analysis of palladium by high resolution ICP-MS - ResearchGate. (2019). ResearchGate. [Link]
-
5.2: Filtration through Celite - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - Agilent. (n.d.). Agilent. [Link]
-
Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentration - PubMed. (2021). PubMed. [Link]
-
Filtration through Celite - The Schlenk Line Survival Guide. (n.d.). The Schlenk Line Survival Guide. [Link]
-
Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer - Scientific Research Publishing. (2019). Scientific Research Publishing. [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Heck Reaction - Wikipedia (Arabic). (2026). Wikipedia. [Link]
-
Mechanism of Heck reaction adapted from Dieck and Heck 1974. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Highly active palladium/activated carbon catalysts for Heck reactions: correlation of activity, catalyst properties, and Pd leaching - PubMed. (2002). PubMed. [Link]
-
Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. onyxipca.com [onyxipca.com]
- 3. biotage.com [biotage.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. تفاعل هيك - ويكيبيديا [ar.wikipedia.org]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. arborassays.com [arborassays.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sopachem.com [sopachem.com]
- 21. reddit.com [reddit.com]
Troubleshooting low conversion rates in 4-bromocinnamate esterification
Welcome to the technical support center for the esterification of 4-bromocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to help you achieve optimal conversion rates and product purity.
Introduction: The Nuances of 4-Bromocinnamate Esterification
The esterification of 4-bromocinnamic acid, while often approached via the classic Fischer-Speier method, presents unique challenges due to the electronic and structural properties of the substrate. The presence of a bromine atom, an electron-withdrawing group, on the phenyl ring and the conjugated double bond of the cinnamate backbone can influence reactivity and lead to specific side reactions. This guide will dissect these issues and provide actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 4-bromocinnamic acid is showing low conversion. Is the electron-withdrawing bromine group hindering the reaction?
A1: Contrary to what might be intuitively expected, the electron-withdrawing nature of the bromine substituent on the aromatic ring is unlikely to be the primary cause of low conversion. In fact, studies on the esterification of substituted benzoic acids have shown that the presence of electron-withdrawing groups can actually increase the catalytic activity.[1] The primary reasons for low conversion in Fischer esterification are almost always related to the reaction equilibrium and the presence of water.[2][3][4]
Q2: What is the most critical factor for driving the 4-bromocinnamate esterification to completion?
A2: The Fischer esterification is a reversible reaction, meaning it exists in equilibrium with the starting materials (carboxylic acid and alcohol) and products (ester and water).[2][4] To achieve high conversion, you must shift the equilibrium to the product side. This is most effectively accomplished by:
-
Using a large excess of the alcohol: This is a common and effective strategy. Often, the alcohol itself can be used as the reaction solvent.[2][4]
-
Removing water as it forms: This can be achieved using a Dean-Stark apparatus, molecular sieves, or a drying agent.[3][5]
Q3: Are there any specific side reactions I should be aware of with 4-bromocinnamic acid under acidic conditions?
A3: Yes, the cinnamate system is susceptible to certain side reactions under acidic and/or heated conditions:
-
Polymerization: Cinnamic acid and its esters can undergo polymerization.[6] While typically requiring specific initiators, prolonged heating in strong acid could potentially lead to oligomerization, presenting as an insoluble baseline material in your TLC analysis.
-
[2+2] Cycloaddition: In the solid state and upon exposure to UV light, cinnamic acids can undergo a [2+2] cycloaddition reaction.[7] While less likely in solution, it is a known reactivity pattern for this class of compounds.
-
Electrophilic Addition to the Alkene: Under strongly acidic conditions, there is a possibility of addition reactions across the double bond, although this is generally less favorable than the desired esterification.
Q4: I've observed the formation of a white precipitate during my reaction. What could it be?
A4: If you are using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) for an alternative esterification (e.g., Steglich esterification), the white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction.
Q5: My conversion looks good by TLC, but my isolated yield is low. What could be happening during the workup?
A5: A common pitfall is the hydrolysis of the newly formed ester back to the carboxylic acid during the aqueous workup.[8][9] This is the reverse of the Fischer esterification and can be catalyzed by both acidic and basic conditions.[8] Pay close attention to the workup protocol, especially during neutralization and extraction steps.
Troubleshooting Guide for Low Conversion Rates
This section provides a systematic approach to diagnosing and resolving low conversion rates in your 4-bromocinnamate esterification.
Symptom 1: Reaction Stalls with Significant Starting Material Remaining
This is the most common issue and is almost always related to the reaction equilibrium.
Caption: Troubleshooting workflow for stalled esterification reactions.
Detailed Steps & Explanations:
-
Increase the Excess of Alcohol: If you are using a stoichiometric amount of alcohol, significantly increase the excess. A 10-fold excess or using the alcohol as the solvent can dramatically shift the equilibrium towards the product.[4]
-
Actively Remove Water: If not already doing so, incorporate a method for water removal. A Dean-Stark apparatus is highly effective for this purpose when using a solvent that forms an azeotrope with water (e.g., toluene). Alternatively, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water as it is formed.
-
Optimize Reaction Time and Temperature: Fischer esterifications are often slow.[2] Ensure you are refluxing for a sufficient amount of time (typically several hours). Monitor the reaction progress by TLC. If the reaction is still sluggish, a moderate increase in temperature (if possible) can improve the rate.
Symptom 2: Formation of Insoluble Material or Baseline Smear on TLC
This could indicate the formation of byproducts such as polymers or insoluble salts.
Possible Causes & Solutions:
-
Polymerization: As mentioned, cinnamic acid derivatives can polymerize.[6] This is more likely with prolonged reaction times at high temperatures.
-
Solution: Consider lowering the reaction temperature and monitoring the reaction more frequently to avoid unnecessarily long reaction times.
-
-
Inadequate Solubility: 4-bromocinnamic acid may have limited solubility in some alcohols.
-
Solution: Ensure your starting material is fully dissolved at the reaction temperature. If solubility is an issue, a co-solvent like toluene may be necessary.
-
Symptom 3: Low Isolated Yield Despite Good Conversion in the Crude Reaction Mixture
This strongly suggests product loss during the workup, most likely due to ester hydrolysis.[8]
The hydrolysis of your 4-bromocinnamate ester is the reverse of the esterification reaction and can be catalyzed by both acid and base.
Caption: Acid and base-catalyzed hydrolysis pathways of 4-bromocinnamate ester.
Optimized Workup Protocol to Minimize Hydrolysis:
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to room temperature or in an ice bath. This will slow down the rate of hydrolysis.
-
Quench with Cold Water/Brine: Add the reaction mixture to a separatory funnel containing ice-cold water or brine.
-
Neutralize Carefully with a Weak Base: To remove the acid catalyst and unreacted 4-bromocinnamic acid, wash the organic layer with a cold, saturated solution of sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH or KOH , as they can significantly accelerate saponification (base-catalyzed hydrolysis).[8][10] Add the bicarbonate solution slowly to control CO₂ evolution.
-
Minimize Contact Time: Perform extractions and washes efficiently. Do not let the organic and aqueous layers sit in contact for extended periods.
-
Brine Wash: After the bicarbonate wash, wash the organic layer with cold brine to help remove residual water and inorganic salts.
-
Dry Thoroughly: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps.
-
Remove Solvent Promptly: Evaporate the solvent under reduced pressure.
Experimental Protocols
Standard Fischer Esterification of 4-Bromocinnamic Acid
This protocol is a general starting point and may require optimization based on the specific alcohol used.
Materials:
-
4-bromocinnamic acid
-
Alcohol (e.g., ethanol, methanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (if alcohol is not used as the solvent, e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromocinnamic acid (1.0 eq).
-
Add the alcohol (10-20 eq or as the solvent). If using a co-solvent, add it at this stage.
-
With stirring, slowly add the acid catalyst (e.g., concentrated H₂SO₄, ~5 mol%).
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform the optimized workup as described in the troubleshooting section above.
-
Purify the crude product by recrystallization or column chromatography as needed.
Data Summary
The choice of catalyst and reaction conditions can significantly impact the outcome of the esterification. The following table summarizes some common choices for esterification reactions.
| Catalyst Type | Common Examples | Advantages | Disadvantages |
| Brønsted Acid | H₂SO₄, p-TsOH, HCl | Inexpensive, readily available. | Can be harsh for sensitive substrates, requires neutralization.[5] |
| Lewis Acid | Sc(OTf)₃, Zr(IV) salts | Milder conditions, can be more selective.[5][11] | More expensive, may be sensitive to water. |
| Solid Acid Catalyst | Acidic ion-exchange resins | Easily removed by filtration, reusable. | May have lower activity than homogeneous catalysts. |
| Coupling Agents | DCC, EDC (with DMAP) | High yields at room temperature, avoids water formation. | Produces stoichiometric byproducts (urea), more expensive.[12] |
References
- Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI.
- Product Class 5: Carboxylic Acid Esters. Science of Synthesis.
- Polymerization of Esters of Cinnamic Acid. Journal of the American Chemical Society.
- Fischer Esterification - Chemistry Steps. Chemistry Steps.
- Fischer esterific
- Fischer Esterification: Mechanism & Examples. NROChemistry.
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry.
- Fischer Esterification - Chemistry LibreTexts. Chemistry LibreTexts.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
- Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applic
- Fischer–Speier esterific
- SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.
- Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. PubMed.
- Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Uniciencia.
- Ch20: Hydrolysis of Esters. University of Calgary.
- Basic Hydrolysis of Esters - Saponific
- 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- Bromin
- hydrolysis of esters. Chemguide.
- Bromination of Cinnamic acid. The Royal Society of Chemistry.
- Crystal structure of 4-bromocinnamic anhydride. IUCr Journals.
- Synthesis of 4-hydroxy-/bromocinnamic acids.
- 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. RSC Publishing.
- Ester to Acid - Common Conditions. organic-chemistry.org.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aspire.apsu.edu [aspire.apsu.edu]
Technical Support Center: Methyl 3-(4-bromophenyl)acrylate Purification
This technical guide addresses the purification of Methyl 3-(4-bromophenyl)acrylate (CAS: 3650-78-0), also known as Methyl 4-bromocinnamate.
Status: Operational Subject: Purification Protocols & Troubleshooting Target Compound: this compound (MP: ~84–86 °C)
Executive Summary & Physical Profile
Before initiating purification, confirm your target's physical state. Pure this compound is a crystalline solid (needles) with a melting point of 84–86 °C . If your crude material is a dark oil or sticky gum, it indicates significant solvent retention, Z-isomer contamination, or high impurity levels (TPPO/Pd).
| Property | Value | Notes |
| CAS | 3650-78-0 | Distinct from the bromomethyl analog.[1][2][3][4] |
| Melting Point | 84–86 °C | Sharp melting point indicates >98% purity. |
| Solubility | High: EtOAc, DCM, THFMod: MeOH, EtOHLow: Hexanes, Water | Use solubility differentials for crystallization. |
| Common Impurities | Pd (Heck), TPPO (Wittig), Z-Isomer | Requires specific scavenging/wash protocols. |
Decision Matrix: Workflow Selection
Do not default to column chromatography immediately. Use this logic flow to select the most efficient purification route.
Figure 1: Purification decision matrix based on the physical state of the crude material.
Troubleshooting Modules (Q&A Format)
Module A: Crystallization (The Primary Method)
Context: As a solid with a moderate melting point, recrystallization is the preferred method for scaling up (>1g).
Q: My crude product is oiling out instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase before crystallizing, usually because the temperature is above the melting point of the solvated product or impurities are depressing the melting point.
-
Correction:
-
Seed It: Save a tiny crystal from a previous batch (or induce one on a watch glass) and add it to the cooling solution at ~40 °C.
-
Solvent Switch: If using MeOH/Water, you may have added too much water. Re-dissolve in hot MeOH and add water dropwise only until persistent cloudiness appears, then stop.
-
The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.
-
Q: Which solvent system gives the best recovery? A:
-
System 1 (Standard): Hot Methanol (MeOH) . Dissolve at reflux, cool slowly to RT, then 4 °C.
-
Pros: Removes non-polar byproducts and traces of Z-isomer.
-
-
System 2 (Layering): Dissolve in minimal DCM , layer with Hexanes (3:1 ratio).
-
Pros: Good for thermally sensitive batches; avoids heating.
-
-
System 3 (High Purity): Hexane/EtOAc (9:1) . Heat to boiling, add EtOAc dropwise until dissolved.
-
Pros: Excellent for removing polar impurities like Pd-catalyst residues.
-
Module B: Impurity Scavenging (Heck & Wittig Specifics)
Q: I used the Heck reaction (Pd catalyst) and the product is gray/brown. Recrystallization isn't removing the color. A: The color comes from colloidal Palladium. Recrystallization often traps Pd within the crystal lattice.
-
Protocol:
-
Dissolve crude in EtOAc or THF.
-
Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or activated charcoal (10 wt%).
-
Stir at 40 °C for 30 minutes.
-
Filter through a Celite pad.
-
Evaporate and proceed to recrystallization.
-
Q: I used a Wittig reaction and Triphenylphosphine Oxide (TPPO) is co-eluting/co-crystallizing. A: TPPO is notoriously difficult to remove via chromatography due to "tailing." Use the MgCl₂ Complexation method (The "Walshe Method").
-
Mechanism: MgCl₂ forms a Lewis acid-base complex with TPPO that is insoluble in non-polar solvents.
-
Protocol:
-
Dissolve crude mixture in Toluene (or Et₂O).
-
Add anhydrous MgCl₂ (2.0 equiv relative to expected TPPO).
-
Reflux for 1 hour (or stir overnight at RT).
-
Cool and filter the resulting precipitate (The TPPO-MgCl₂ complex).
-
Concentrate the filtrate to obtain TPPO-free product.
-
Module C: Isomer Control (E vs. Z)
Q: NMR shows a 10% Z-isomer impurity (cis-alkene). How do I remove it? A: The E-isomer (trans) is thermodynamically more stable and less soluble.
-
Chemical Isomerization: Dissolve the mixture in Toluene, add a crystal of Iodine (I₂) , and reflux for 2 hours (or expose to sunlight). This converts the kinetic Z-isomer to the thermodynamic E-isomer.
-
Wash: Wash with saturated Na₂S₂O₃ (to remove Iodine).
-
Recrystallize: The E-isomer will crystallize preferentially from MeOH.
Detailed Experimental Protocols
Protocol 1: Standard Recrystallization
Best for: Crude solids with >80% purity.
-
Place 5.0 g of crude This compound in a 100 mL Erlenmeyer flask.
-
Add 15 mL of Methanol .
-
Heat to reflux on a stir plate. If solid remains, add MeOH in 2 mL increments until dissolved.
-
Critical: Do not add excess solvent; you want a saturated solution at boiling.
-
-
Remove from heat. Cover with a watch glass.
-
Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Observation: Long, colorless needles should form.
-
-
Place in an ice bath (0 °C) for 30 minutes to maximize yield.
-
Filter via vacuum filtration (Buchner funnel).
-
Wash crystals with 5 mL of cold (-20 °C) Methanol .
Protocol 2: Flash Column Chromatography
Best for: Oily crudes or separating distinct side-products.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Start 95:5, Gradient to 90:10).
-
Loading: Dissolve in minimal DCM or adsorb onto silica (dry load).
-
Elution Order:
-
Non-polar impurities (biaryls from homocoupling).
-
This compound (Target).
-
TPPO / Polar byproducts (will elute much later or with higher EtOAc).
-
Visualizing the Scavenging Workflow
The following diagram details the specific workflow for removing the two most common persistent impurities (Pd and TPPO) before final crystallization.
Figure 2: Chemo-selective scavenging workflows for Palladium and Triphenylphosphine Oxide.
References
-
Physical Properties & CAS Verification
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 816774, Methyl 4-bromocinnamate. Retrieved from [Link]
-
-
TPPO Removal (MgCl₂ Method)
-
Heck Reaction Workup & Pd Removal
-
Crystallization of Cinnamates
-
Isomer Separation
-
YMC Europe. Separation of E and Z isomers. Retrieved from [Link]
-
Sources
- 1. Methyl 4-bromocinnamate | C10H9BrO2 | CID 816774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3650-78-0 4-溴肉桂酸甲酯 [chemsigma.cn]
- 4. METHYL 4-BROMOCINNAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. AB237144 | CAS 3650-78-0 – abcr Gute Chemie [abcr.com]
- 6. chembk.com [chembk.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. journals.iucr.org [journals.iucr.org]
Technical Support Center: Stability & Storage of Methyl 3-(4-bromophenyl)acrylate
Ticket Subject: Prevention of Polymerization and Photodimerization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Two-Front War"
User Note: Unlike simple liquid acrylates (e.g., methyl acrylate), Methyl 3-(4-bromophenyl)acrylate is a solid at room temperature (MP: ~84–89°C). This physical state changes the degradation mechanism entirely.
You are fighting a war on two fronts:
-
In the Solid State: The primary threat is [2+2] Photodimerization . This is not a radical process; standard inhibitors (MEHQ) do not stop it.
-
In Solution/Melt: The primary threat is Radical Polymerization . Here, inhibitors like MEHQ are essential but require specific atmospheric conditions to function.
The Science of Degradation
To prevent degradation, you must understand the mechanism. The bromine atom on the phenyl ring acts as a "heavy atom," promoting intersystem crossing (ISC) to the triplet state, which can actually accelerate light-induced dimerization compared to non-halogenated cinnamates.
Visualization: Degradation Pathways
Figure 1: The dual degradation pathways. Note that MEHQ only protects against the bottom pathway (Radical Polymerization), not the top (Photodimerization).
Storage Best Practices
Standard Protocol: Store at 2–8°C in Amber Glass .
The "Oxygen Paradox" (Crucial for Solution Storage)
If you dissolve the material or melt it, you likely rely on MEHQ (4-methoxyphenol) as a stabilizer.
-
The Myth: "Store under Nitrogen to prevent degradation."
-
The Reality: MEHQ requires dissolved Oxygen to function.[1] It traps peroxy radicals formed by the reaction of alkyl radicals with
. Without Oxygen, MEHQ is useless, and the monomer may polymerize "in the dark."
Storage Decision Matrix:
| State | Primary Threat | Recommended Atmosphere | Container | Inhibitor Role |
| Solid Powder | UV Light (Dimerization) | Air or Inert (Argon/N2) | Amber/Foil-wrapped | Inactive (Dormant) |
| Solution | Radical Polymerization | Air Headspace (Do not purge!) | Amber Glass | Critical (Needs |
| Melt | Thermal Radicals | Air Sparge | Stainless/Glass | Critical |
Troubleshooting & FAQs (Help Desk)
Ticket #001: "My white powder has turned yellow."
Diagnosis: This is likely surface oxidation or trace photodegradation . The extended conjugation of the cinnamate system is sensitive. Action:
-
Check Melting Point.[2] If sharp (within 2°C of lit. ~84-86°C), the bulk is fine.
-
Perform a recrystallization from Methanol/Water or Hexane/Ethyl Acetate to remove the colored impurities.
Ticket #002: "Can I use the material directly without removing the inhibitor?"
Senior Scientist Note:
-
For Cross-Coupling (Suzuki/Heck): Generally, YES . The inhibitor (MEHQ) is usually present at <100 ppm.[3][4] In a typical catalytic cycle, this trace phenol will not poison the Palladium catalyst significantly compared to the stoichiometry of the reaction.
-
For Radical Polymerization: NO . You must remove the inhibitor, or it will consume your initiator, leading to variable induction periods.
Ticket #003: "I stored my solution under Argon and it gelled."
Diagnosis: You suffocated the inhibitor. MEHQ needs oxygen to form the stable phenoxy radical. By purging with Argon, you removed the co-inhibitor (
Experimental Protocols
Protocol A: Inhibitor Removal (The "Flash" Method)
Use this when preparing for radical polymerization experiments.
Materials:
-
Basic Alumina (Activity I) or Inhibitor Remover columns (commercial).
-
Solvent (Dichloromethane or Ethyl Acetate).
Workflow:
-
Dissolve: Dissolve the solid this compound in the minimum amount of CH₂Cl₂.
-
Pack: Prepare a short plug of Basic Alumina in a fritted funnel or glass pipette (approx. 5g Alumina per 1g compound).
-
Elute: Pass the solution through the plug using gravity or slight pressure. The phenolic MEHQ binds to the basic alumina; the ester passes through.
-
Concentrate: Evaporate the solvent immediately on a rotovap (bath < 40°C).
-
Use: Use immediately. Without inhibitor, the monomer is a "ticking clock."
Protocol B: Detecting Dimerization (QC Check)
Use this if unsure about the quality of old stock.
Method: 1H-NMR Spectroscopy (CDCl₃)
-
Monomer Signals: Look for two doublets (J ~16 Hz) in the olefinic region (6.3–7.7 ppm).
-
Dimer Signals: If photodimerization occurred, you will see new signals upfield (3.8–4.5 ppm) corresponding to the cyclobutane ring protons. These peaks are distinctively broad compared to the sharp olefin peaks.
Visualization: QC Decision Logic
Figure 2: Quality Control workflow for verifying monomer integrity.
References
-
Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acids. Journal of the Chemical Society, 1996-2000. (Establishes the [2+2] photodimerization mechanism in solid cinnamates).
- Kurland, J. J. (1980). The Role of Oxygen in the Inhibition of Acrylates by MEHQ. Journal of Polymer Science: Polymer Chemistry Edition. ( foundational text on the MEHQ/Oxygen synergy).
-
Sigma-Aldrich. (2023).[5] Product Specification: this compound. (Confirmed physical data: MP 84-86°C).[6][7]
-
BASF Technical Bulletin. (2020). Acrylic Monomers: Safe Handling and Storage. (Industry standard guide for acrylate stabilization).
Sources
- 1. researchgate.net [researchgate.net]
- 2. (E)-Methyl 3-(3-bromophenyl)acrylate | 79432-87-4 [sigmaaldrich.com]
- 3. fluoryx.com [fluoryx.com]
- 4. US20060089512A1 - Method for reducing mehq content in acrylic acid - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Page loading... [guidechem.com]
- 7. Methyl (E)-3-(4-bromophenyl)acrylate CAS#: 3650-78-0 [chemicalbook.com]
Navigating the Nuances of Alkene Synthesis: A Technical Guide to Optimizing Trans-Selectivity in the Wittig Reaction for Methyl 4-Bromocinnamate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the Wittig reaction stands as a cornerstone for the creation of carbon-carbon double bonds. Its ability to convert aldehydes and ketones into alkenes with a high degree of regioselectivity is unparalleled. However, mastering the stereochemical outcome, particularly achieving high trans-selectivity for α,β-unsaturated esters like methyl 4-bromocinnamate, requires a nuanced understanding of the reaction mechanism and the interplay of various experimental parameters. This technical support guide, designed for researchers and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this crucial transformation.
Understanding the Drive for Trans-Selectivity with Stabilized Ylides
The stereochemical course of the Wittig reaction is largely dictated by the nature of the phosphorus ylide. For the synthesis of methyl 4-bromocinnamate, the required ylide, (methoxycarbonylmethyl)triphenylphosphorane, is classified as a "stabilized ylide." The presence of the electron-withdrawing ester group delocalizes the negative charge on the carbanion, rendering the ylide less reactive and more stable than its non-stabilized counterparts.
This stability is the key to achieving high E-selectivity (trans-isomer). The initial steps of the Wittig reaction involving stabilized ylides are often reversible, allowing for an equilibrium to be established between the starting materials and the diastereomeric betaine or oxaphosphetane intermediates. The reaction then proceeds through a thermodynamically controlled pathway, favoring the formation of the more sterically favored anti-betaine or trans-oxaphosphetane intermediate, which subsequently collapses to furnish the (E)-alkene.[1][2]
Caption: Thermodynamic pathway to the trans-isomer.
Frequently Asked Questions (FAQs)
Q1: Why is my E/Z ratio lower than expected? I'm getting a significant amount of the cis-isomer.
A low E/Z ratio in a Wittig reaction with a stabilized ylide can be attributed to several factors that disrupt the thermodynamic equilibrium.
-
Reaction Temperature: Running the reaction at very low temperatures can favor the kinetically controlled pathway, potentially leading to a higher proportion of the Z-isomer. While stabilized ylides generally favor the E-isomer even at lower temperatures, warming the reaction gently can help ensure thermodynamic equilibrium is reached.
-
Solvent Choice: The polarity of the solvent can influence the stereochemical outcome. While for stabilized ylides the effect is less pronounced than for non-stabilized ones, highly polar aprotic solvents can sometimes lead to a slight decrease in E-selectivity. Toluene or THF are generally good starting points. Some studies have even shown high E-selectivity in aqueous media for stabilized ylides.[3][4]
-
Presence of Lithium Salts: Lithium salts can have a profound effect on the stereochemistry of the Wittig reaction. They can coordinate to the betaine intermediate, influencing the rate of equilibration and decomposition. For stabilized ylides, the presence of lithium salts is generally not necessary and can sometimes lead to a decrease in E-selectivity. Using sodium or potassium-based bases is often preferred to generate the ylide in a "salt-free" manner.[1]
Q2: My reaction yield is low. What are the potential causes and solutions?
Low yields can stem from issues with starting materials, reaction conditions, or workup procedures.
-
Ylide Formation: Incomplete formation of the ylide is a common culprit. Ensure your phosphonium salt is dry and the base is of good quality. The use of strong bases like sodium hydride or sodium methoxide is typical for generating stabilized ylides.[5] The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from quenching the ylide.
-
Aldehyde Quality: Aldehydes, particularly aromatic ones, can be susceptible to oxidation to the corresponding carboxylic acid. Using freshly purified 4-bromobenzaldehyde is recommended.
-
Reaction Time and Temperature: While stabilized ylides are less reactive, the reaction with 4-bromobenzaldehyde should still proceed readily at room temperature or with gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Workup and Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired product. Inefficient removal of TPPO can lead to a lower isolated yield.
Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
The removal of TPPO is a critical step in obtaining a pure product. Several methods can be employed, often in combination.
-
Crystallization: Methyl 4-bromocinnamate is a solid at room temperature. Recrystallization from a suitable solvent, such as ethanol or a mixture of hexanes and ethyl acetate, can be an effective method for purification.[6][7][8] TPPO has different solubility properties and may remain in the mother liquor.
-
Chromatography: Column chromatography is a reliable method for separating the product from TPPO. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) will typically allow for the elution of the less polar methyl 4-bromocinnamate before the more polar TPPO.[9]
-
Precipitation/Complexation: Several methods exist to selectively precipitate TPPO.
-
Pentane/Hexane Trituration: Suspending the crude reaction mixture in a non-polar solvent like pentane or hexane, in which TPPO is poorly soluble, can cause it to precipitate. The desired product, being more soluble, remains in solution.[10][11][12]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. For example, adding zinc chloride or calcium bromide to the reaction mixture in an appropriate solvent can precipitate the TPPO complex, which can then be removed by filtration.[12][13]
-
| Purification Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between the product and TPPO in a given solvent system.[6][14] | Can yield highly pure product. | Potential for product loss in the mother liquor. |
| Column Chromatography | Difference in polarity between the product and TPPO.[9] | Generally effective for a wide range of products. | Can be time-consuming and require large volumes of solvent. |
| Precipitation/Trituration | Low solubility of TPPO in non-polar solvents.[10][11] | Simple and quick procedure. | Product may co-precipitate; may not be completely effective. |
| Complexation | Formation of an insoluble complex between TPPO and a metal salt.[12][13] | High efficiency of TPPO removal. | Requires an additional reagent and filtration step. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low E/Z Ratio | Reaction run at too low a temperature. | Allow the reaction to warm to room temperature or heat gently (e.g., 40-50 °C) to ensure thermodynamic equilibrium. |
| Use of a lithium-based base. | Use a sodium or potassium-based base (e.g., NaH, NaOMe, KOtBu) to generate the ylide. | |
| Inappropriate solvent. | Use a non-polar aprotic solvent like toluene or THF. | |
| Low or No Reaction | Inactive base or wet reagents/solvents. | Use a fresh bottle of base and ensure all glassware and solvents are thoroughly dried. Conduct the reaction under an inert atmosphere. |
| Impure aldehyde. | Purify the 4-bromobenzaldehyde by recrystallization or distillation before use. | |
| Difficult Purification | Persistent TPPO contamination. | Combine purification methods. For example, perform a quick filtration through a plug of silica gel with a non-polar solvent to remove the bulk of the TPPO, followed by recrystallization. |
| Product and TPPO co-eluting during chromatography. | Adjust the eluent polarity. A less polar solvent system should increase the separation between the product and TPPO. |
Experimental Protocol: Synthesis of Methyl (E)-4-bromocinnamate
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Caption: Experimental workflow for methyl 4-bromocinnamate synthesis.
Materials:
-
(Carbomethoxymethyl)triphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
4-bromobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq.). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask, followed by the portion-wise addition of (carbomethoxymethylene)triphenylphosphorane (1.05 eq.) at 0 °C. Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often accompanied by a color change.
-
Wittig Reaction: Dissolve 4-bromobenzaldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, the crude solid can be recrystallized from a suitable solvent like ethanol.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm the formation of the desired methyl (E)-4-bromocinnamate and to determine the E/Z ratio. The coupling constant (J-value) of the vinylic protons in the ¹H NMR spectrum is a key indicator of the stereochemistry, with a larger J-value (typically 15-18 Hz) indicating a trans configuration.[15][16]
Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For guaranteed high E-selectivity and a simpler purification process, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters.[17][18] The HWE reaction utilizes a phosphonate ester instead of a phosphonium salt. A key advantage is that the phosphate byproduct is water-soluble and easily removed by aqueous extraction, often eliminating the need for chromatography to remove phosphorus-containing byproducts.[17][19][20]
References
-
Organic Chemistry Portal. (n.d.). Removing Triphenylphosphine Oxide. Retrieved from [Link]
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Organic Process Research & Development, 21(7), 957-960.
-
Shenvi, R. A. (n.d.). Work up tips. Shenvi Lab. Retrieved from [Link]
- Byrne, P. A., Rajendran, K. V., Muldoon, J., & Gilheany, D. G. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 10(18), 3531-3537.
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
- Pandolfi, E., Gonzalez, J., & Apparicio, S. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions.
- Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
-
Wikipedia. (2024, January 22). Wittig reaction. Retrieved from [Link]
-
ResearchGate. (2020, January). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Retrieved from [Link]
-
ResearchGate. (2017, November 1). ¹H NMR spectra of the E-isomer (top), Z-isomer (middle) and a mixture of E- and Z-. Retrieved from [Link]
- El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph₃P in Aqueous NaHCO₃. The Journal of Organic Chemistry, 72(14), 5244–5259.
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2007, October 1). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 26). Why do stabilised ylids lead to trans alkenes in the Wittig reaction?. Retrieved from [Link]
-
Jasperse, J. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Concordia College. Retrieved from [Link]
-
Wikipedia. (2024, February 1). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. Retrieved from [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Boston University. (2012, January 3). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Beilstein Archives. (2021, January 22). Borylated methyl cinnamates: Expedited synthesis, characterization, crystallographic analysis and biological activities in glycosidase in. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
- Cheung, L. L. W., Lin, R. J., McIntee, J. W., & Dicks, A. P. (2005). Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions.
-
University of California, Irvine. (2013, March 21). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]
-
Creative Biostructure. (2023, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2024, January 25). Recrystallization (chemistry). Retrieved from [Link]
-
Organic Chemistry Lab. (2021, April 23). Wittig reaction of cinnamaldehyde [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Jasperse, J. (n.d.). recrystallization-2.doc.pdf. Concordia College. Retrieved from [Link]
- Leung, S. H., & Angel, S. A. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. shenvilab.org [shenvilab.org]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Expeditious Horner-WadsworthEmmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions [chemeducator.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Managing Methyl Ester Hydrolysis During Basic Amide Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unintended hydrolysis of methyl esters during amide bond formation under basic conditions. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent this common side reaction, ensuring the integrity and yield of your target molecules.
Troubleshooting Guide: Hydrolysis of Methyl Esters
This section addresses specific problems you might be encountering in the lab. Each answer delves into the underlying chemical principles and provides actionable solutions.
Question: I'm observing significant hydrolysis of my methyl ester to the corresponding carboxylic acid during an EDC/HOBt coupling with DIPEA. Why is this happening and how can I stop it?
Answer:
This is a classic and often frustrating issue that arises from the reaction kinetics and the basicity of the reaction environment. Here’s a breakdown of the cause and how to address it:
The Root Cause: A Competing Reaction
In an ideal amide coupling, the amine nucleophile attacks the activated carboxylic acid (the HOBt ester) to form the desired amide. However, the reaction mixture contains components that can lead to the hydrolysis of your methyl ester, a reaction also known as saponification.
The primary culprit is the presence of a base, typically N,N-Diisopropylethylamine (DIPEA), in a solution that may contain trace amounts of water. While DIPEA is a non-nucleophilic base used to deprotonate the amine hydrochloride salt and facilitate the coupling, it creates a basic environment (pH around 8-9) that can promote the hydrolysis of the ester.[1] Even seemingly "anhydrous" solvents can contain enough water to cause problems, especially over long reaction times.
Furthermore, the hydroxide ions, even at a low concentration, can attack the electrophilic carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate that collapses to the carboxylate and methanol.
Visualizing the Competing Pathways
The following diagram illustrates the desired amide formation competing with the undesired ester hydrolysis.
Caption: Competing reaction pathways: amide formation vs. ester hydrolysis.
Troubleshooting Strategies:
-
Strictly Anhydrous Conditions:
-
Protocol: Use freshly distilled, anhydrous solvents (e.g., DMF, DCM). Dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use molecular sieves to further dry your solvents.
-
Rationale: Minimizing the amount of water in the reaction will directly reduce the concentration of hydroxide ions, thus slowing down the rate of hydrolysis.
-
-
Choice of Base and Stoichiometry:
-
Protocol:
-
If your amine is a free base, you may not need an additional tertiary amine base.
-
If your amine is a salt (e.g., HCl or TFA salt), use a stoichiometric amount of a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of DIPEA.
-
Consider using a hindered base like 2,4,6-collidine.[2]
-
-
Rationale: DIPEA has a pKa of ~11, creating a sufficiently basic environment for hydrolysis. NMM, with a pKa of ~7.4, is basic enough to deprotonate the amine salt but creates a less harsh environment for the ester.
-
-
Temperature Control:
-
Protocol: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Rationale: Hydrolysis, like most reactions, is temperature-dependent. Lowering the temperature will decrease the rate of the undesired saponification more significantly than the desired coupling in some cases.
-
-
Reaction Time:
-
Protocol: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Rationale: Prolonged exposure of the methyl ester to basic conditions increases the likelihood of hydrolysis.
-
-
Alternative Coupling Reagents:
-
Protocol: Switch to a coupling reagent that is effective under neutral or even slightly acidic conditions.
-
Rationale: This is often the most effective solution. Reagents like HATU, HBTU, or PyBOP are highly efficient and can often be used with weaker bases or in some cases, no additional base if the amine is not a salt.[3] COMU is another excellent choice as it is highly reactive and requires only one equivalent of base.[4][5]
-
Question: I am trying to couple a sterically hindered amine and my reaction is very slow, leading to complete hydrolysis of my methyl ester. What should I do?
Answer:
This is a common scenario where the slow rate of the desired reaction allows the competing hydrolysis to dominate. Here, the strategy is to accelerate the amide bond formation while still controlling the basicity.
Troubleshooting Strategies:
-
More Powerful Coupling Reagents:
-
Protocol: Switch from standard carbodiimides like EDC to more potent phosphonium or uronium salt-based reagents.
-
Rationale: Reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to be highly effective for coupling sterically hindered amino acids.[1][3] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the coupling.
-
Comparison of Common Coupling Reagents:
Reagent Class Relative Reactivity Notes EDC/HOBt Carbodiimide Moderate Cost-effective, but can be slow for hindered couplings. HBTU Aminium High More efficient than EDC/HOBt. HATU Aminium Very High Excellent for hindered couplings and reduces racemization.[1][3] | COMU | Aminium | Very High | Safer alternative to HOBt/HOAt-based reagents with excellent solubility.[5] |
-
-
Elevated Temperature:
-
Protocol: Carefully increase the reaction temperature (e.g., to 40-50 °C) while monitoring for both product formation and hydrolysis.[6]
-
Rationale: For very hindered systems, thermal energy can help overcome the activation barrier for the desired coupling. However, this is a delicate balance, as it will also accelerate hydrolysis. This strategy should be combined with the use of a more powerful coupling reagent and strict anhydrous conditions.
-
-
Pre-activation:
-
Protocol:
-
In an anhydrous solvent under an inert atmosphere, dissolve the carboxylic acid and the coupling reagent (e.g., HATU).
-
Add the base (e.g., DIPEA) and stir for 15-30 minutes at 0 °C to form the active ester.[7]
-
Add the hindered amine to the pre-activated mixture.
-
-
Rationale: Pre-activation ensures that the highly reactive active ester is formed before the amine is introduced. This can lead to a faster reaction once the amine is added, potentially outcompeting the hydrolysis.
-
Experimental Workflow for Pre-activation
Caption: Pre-activation protocol for hindered amide coupling.
Frequently Asked Questions (FAQs)
Q1: Can I use a stronger base like LiOH to deprotonate my amine salt to speed up the coupling?
No, this is highly discouraged. Strong bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) will rapidly and irreversibly hydrolyze your methyl ester.[8] These reagents are typically used when the intention is to cleave the ester. Always use a non-nucleophilic organic base like DIPEA, NMM, or collidine for amide coupling reactions.
Q2: Are there any coupling methods that completely avoid basic conditions?
Yes. If your substrate is particularly sensitive to bases, you can explore methods that proceed under neutral or acidic conditions:
-
Acid Chloride Formation: You can convert your carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride can then react with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. However, this method is not suitable for substrates with acid-sensitive functional groups.[]
-
DIC/HOBt Coupling (without tertiary base): If your amine is a free base, you can often perform a diisopropylcarbodiimide (DIC) and HOBt coupling without the need for an additional tertiary amine base.[5]
Q3: How can I detect and quantify the extent of methyl ester hydrolysis?
The most common methods for monitoring the reaction and detecting the hydrolyzed side product are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. You will be able to separate your starting methyl ester, the desired amide product, and the hydrolyzed carboxylic acid, and confirm their identities by their mass-to-charge ratios.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the relative amounts of each component by integrating the peak areas.[10][11]
-
Gas Chromatography (GC): For volatile compounds, GC can be used to analyze fatty acid methyl esters (FAMEs) and their corresponding free fatty acids after derivatization.[12]
Q4: My methyl ester is part of an amino acid. Does this pose any special challenges?
Yes. In addition to hydrolysis, you must also be concerned with racemization of the chiral center, especially when using highly activating coupling reagents and strong bases. The use of additives like HOBt or Oxyma Pure is crucial to suppress racemization.[5] For Fmoc-protected amino esters, specific mild hydrolysis conditions using reagents like calcium(II) iodide have been developed to avoid cleaving the Fmoc group.[13]
References
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
University of Bath. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. [Link]
-
Castelló, M. L. R., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(7), 1290-1297. [Link]
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Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 71, 152994. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. [Link]
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SciELO. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]
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Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
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Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
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Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. [Link]
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National Renewable Energy Laboratory. (n.d.). Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification: Laboratory Analytical Procedure. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
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Bode, J. W., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(18), 4663-4668. [Link]
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ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. [Link]
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Stenutz, R. (2013, March 28). Fatty acid analysis using methyl esters. A practical guide to structural analysis of carbohydrates. [Link]
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Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
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Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
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ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]
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Forsythe, J. G., et al. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. Angewandte Chemie International Edition, 54(34), 9871-9875. [Link]
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Shimadzu Corporation. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]
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Khan Academy. (2019, January 17). pKa and Peptide Composition [Video]. YouTube. [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. [Link]
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ResearchGate. (2019, September 30). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. [Link]
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Letourneau, C., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736. [Link]
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Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
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Reddit. (2025, May 30). Amide vs ester hydrolysis and resonance. r/chemhelp. [Link]
-
The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
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University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges of Methyl 4-Bromocinnamate in Aqueous Media
Welcome to the technical support center for methyl 4-bromocinnamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media during their experiments. As a senior application scientist, I will provide you with in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind these approaches to help you achieve your desired experimental outcomes.
Understanding the Challenge: The Physicochemical Properties of Methyl 4-Bromocinnamate
Methyl 4-bromocinnamate (C₁₀H₉BrO₂) is a cinnamic acid ester characterized by its aromatic structure and the presence of a bromine atom, contributing to its lipophilic nature.[1] This inherent hydrophobicity leads to poor solubility in aqueous solutions, a common hurdle in various experimental settings, from biological assays to formulation development.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Water Solubility | Poor/Insoluble | [3][4] |
| Organic Solvent Solubility | Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate | [5][6] |
The poor aqueous solubility is a critical parameter to address as it can significantly impact dissolution rate, bioavailability, and the overall success of in vitro and in vivo studies.[7] This guide will walk you through a series of logical steps and proven techniques to overcome this challenge.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the solubility of methyl 4-bromocinnamate:
Q1: Why is my methyl 4-bromocinnamate not dissolving in my aqueous buffer?
A1: Methyl 4-bromocinnamate is a hydrophobic molecule, meaning it repels water. Its chemical structure favors interaction with non-polar solvents over polar solvents like water or aqueous buffers. This is a fundamental property of the compound.
Q2: I've tried vortexing and heating, but it's still not dissolving. What should I do next?
A2: While mechanical agitation and gentle heating can sometimes aid dissolution, they are often insufficient for highly insoluble compounds like methyl 4-bromocinnamate. You will likely need to employ a solubilization strategy, such as using co-solvents, surfactants, or other specialized formulation techniques discussed in this guide.
Q3: Will dissolving it in an organic solvent first and then adding it to my aqueous medium work?
A3: This technique, known as "crashing out," is a common source of experimental failure. While the compound will dissolve in a suitable organic solvent, adding this solution to an aqueous medium will likely cause the compound to precipitate out of the solution, often in an uncontrolled manner. A more systematic approach is required.
Q4: Are there any safety concerns I should be aware of when handling methyl 4-bromocinnamate?
A4: Yes, according to its GHS classification, methyl 4-bromocinnamate is harmful if swallowed.[1] It is essential to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a structured approach to troubleshooting solubility issues, starting with simpler methods and progressing to more advanced techniques.
Initial Assessment: Confirming Compound Identity and Purity
Before proceeding with complex solubilization methods, it is crucial to ensure that the material you are working with is indeed methyl 4-bromocinnamate and that it is of sufficient purity. Impurities can sometimes affect solubility. If you have access to analytical techniques such as NMR or mass spectrometry, confirming the identity of your starting material is a recommended first step.[8]
Strategy 1: Co-Solvent Systems
The use of co-solvents is often the first and most straightforward approach to enhancing the solubility of poorly water-soluble compounds.[9] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar solutes by reducing the overall polarity of the solvent system.
Scientific Rationale: Co-solvents create a more "organic-like" environment in the aqueous medium, which is more favorable for the dissolution of hydrophobic molecules like methyl 4-bromocinnamate.
Commonly Used Co-Solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Experimental Protocol: Preparing a Co-Solvent Stock Solution
-
Select a Co-solvent: Start with a biocompatible co-solvent if your experiment involves biological systems. Ethanol and PEG 400 are common first choices.
-
Determine the Target Concentration: Decide on the final concentration of methyl 4-bromocinnamate needed for your experiment.
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of methyl 4-bromocinnamate.
-
Dissolve it in a minimal amount of the chosen co-solvent. For example, to prepare a 10 mM stock solution, you might dissolve 2.41 mg of methyl 4-bromocinnamate in 1 mL of DMSO.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Dilute into Aqueous Medium:
-
Pipette the required volume of the concentrated stock solution into your aqueous buffer.
-
It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Important: The final concentration of the co-solvent in your working solution should be kept as low as possible, as high concentrations of organic solvents can be toxic to cells or interfere with assays.
-
Troubleshooting Co-Solvent Systems:
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous medium, the concentration of the co-solvent in the final solution may be too low. You can try increasing the percentage of the co-solvent in the final solution, but be mindful of its potential effects on your experimental system.
-
Compound insolubility in the co-solvent: If methyl 4-bromocinnamate does not dissolve in your initial choice of co-solvent, you can try a different co-solvent or a blend of co-solvents.[1]
dot graph TD { A[Start: Poor Solubility in Aqueous Buffer] --> B{Initial Assessment}; B --> C{Select Co-solvent}; C --> D[Prepare Concentrated Stock]; D --> E{Dilute into Aqueous Medium}; E --> F{Observe for Precipitation}; F -- No Precipitation --> G[Proceed with Experiment]; F -- Precipitation --> H{Troubleshoot}; H --> I[Increase Co-solvent %]; H --> J[Try Different Co-solvent/Blend]; I --> E; J --> D;
} Co-solvent System Workflow
Strategy 2: Surfactant-Based Solubilization
Surfactants are amphiphilic molecules that contain both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head.[10] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where poorly water-soluble compounds like methyl 4-bromocinnamate can be entrapped and effectively solubilized in the bulk aqueous solution.[11]
Scientific Rationale: The hydrophobic core of the micelle provides a favorable environment for the non-polar methyl 4-bromocinnamate, effectively shielding it from the surrounding aqueous medium.
Commonly Used Surfactants:
| Surfactant | Type | HLB Value (approx.) |
| Polysorbate 20 (Tween® 20) | Non-ionic | 16.7 |
| Polysorbate 80 (Tween® 80) | Non-ionic | 15.0 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 40 |
| Cremophor® EL | Non-ionic | 12-14 |
Experimental Protocol: Preparing a Surfactant-Based Formulation
-
Select a Surfactant: For biological applications, non-ionic surfactants like Tween® 20 or Tween® 80 are generally preferred due to their lower toxicity compared to ionic surfactants.[10]
-
Prepare a Surfactant Stock Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC. For example, a 10% (w/v) stock solution of Tween® 20.
-
Dissolve Methyl 4-Bromocinnamate:
-
Add the desired amount of methyl 4-bromocinnamate directly to the surfactant stock solution.
-
Use gentle heating (e.g., 37-40°C) and agitation (vortexing or stirring) to facilitate dissolution. This may take some time.
-
-
Dilute to Final Concentration: Once the compound is fully dissolved in the surfactant stock, you can dilute it to the final desired concentration using your aqueous buffer.
Troubleshooting Surfactant Systems:
-
Cloudiness or Precipitation: If the solution becomes cloudy or a precipitate forms, the concentration of the surfactant may be too low to effectively solubilize the compound. You may need to increase the surfactant concentration or try a different surfactant.
-
Foaming: Ionic surfactants, in particular, can cause excessive foaming, which may be undesirable in certain applications.
-
Cell Toxicity: High concentrations of surfactants can be cytotoxic. It is essential to determine the tolerance of your experimental system to the chosen surfactant.
dot graph TD { A[Start: Inadequate Solubilization with Co-solvents] --> B{Select Surfactant}; B --> C[Prepare Surfactant Stock Solution]; C --> D[Dissolve Compound in Surfactant Stock]; D --> E{Observe for Complete Dissolution}; E -- Complete Dissolution --> F[Dilute to Final Concentration]; F --> G[Proceed with Experiment]; E -- Incomplete Dissolution --> H{Troubleshoot}; H --> I[Increase Surfactant Concentration]; H --> J[Try a Different Surfactant]; I --> D; J --> B;
} Surfactant-Based Solubilization Workflow
Strategy 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[12] They can encapsulate hydrophobic guest molecules, such as methyl 4-bromocinnamate, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[13] Studies have shown that cyclodextrins can form inclusion complexes with cinnamate derivatives.[14]
Scientific Rationale: The hydrophobic cavity of the cyclodextrin molecule provides a thermodynamically favorable environment for the non-polar methyl 4-bromocinnamate, effectively masking its hydrophobicity from the aqueous surroundings.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has a suitable cavity size for many aromatic compounds but has limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form of β-CD with significantly higher aqueous solubility, making it a popular choice in pharmaceutical formulations.
-
Methyl-β-cyclodextrin (M-β-CD): Another modified β-CD with enhanced solubility and complexation efficiency.[15]
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: HP-β-CD is a good starting point due to its high aqueous solubility and established safety profile.
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer. The concentration will depend on the desired molar ratio of cyclodextrin to methyl 4-bromocinnamate. A 1:1 molar ratio is a common starting point.
-
Add Methyl 4-Bromocinnamate: Add the powdered methyl 4-bromocinnamate to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.
-
Remove Undissolved Compound: After the equilibration period, there may still be some undissolved methyl 4-bromocinnamate. This can be removed by filtration (using a 0.22 µm filter) or centrifugation to obtain a clear solution of the inclusion complex.
Troubleshooting Cyclodextrin Complexation:
-
Low Solubility Enhancement: If the increase in solubility is insufficient, you can try increasing the concentration of the cyclodextrin or exploring a different type of cyclodextrin.
-
Stoichiometry: The optimal molar ratio of cyclodextrin to the drug may not be 1:1. You may need to perform a phase solubility study to determine the ideal stoichiometry.
Advanced Strategies for Formulation Development
For more demanding applications, such as in vivo studies or the development of oral dosage forms, more advanced formulation strategies may be necessary.
Amorphous Solid Dispersions (ASDs)
In an amorphous solid dispersion, the crystalline drug is converted into its higher-energy, more soluble amorphous form and dispersed within a polymer matrix.[16] This approach can significantly increase the apparent solubility and dissolution rate of the drug.[17]
Scientific Rationale: The amorphous form of a drug does not have the rigid, ordered structure of its crystalline counterpart, which requires less energy to dissolve. The polymer matrix helps to stabilize the amorphous drug and prevent it from recrystallizing back to the less soluble crystalline form.[18]
Commonly Used Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)[14]
-
Hydroxypropyl Methylcellulose (HPMC)
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)[18]
Preparation Methods: Common laboratory-scale methods for preparing ASDs include solvent evaporation and freeze-drying.
Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that can solubilize hydrophobic drugs.[19] Upon gentle agitation in an aqueous medium (such as the gastrointestinal tract), these systems spontaneously form fine oil-in-water emulsions, facilitating drug dissolution and absorption.
Scientific Rationale: The drug is dissolved in the lipid phase of the formulation. Upon emulsification, the large surface area of the small oil droplets allows for efficient drug release and absorption.
Common Components of Lipid-Based Formulations:
-
Oils: Medium-chain triglycerides (MCTs), long-chain triglycerides (e.g., vegetable oils).
-
Surfactants: Cremophor® EL, Tween® 80.
-
Co-solvents: Ethanol, Propylene Glycol.
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous medium.[9] | Simple to prepare, effective for moderate solubility enhancement. | Potential for toxicity at high concentrations, risk of precipitation upon dilution. |
| Surfactants | Forms micelles that encapsulate the hydrophobic drug.[10] | High solubilization capacity, can mimic in vivo conditions. | Potential for foaming and cytotoxicity, can interfere with some assays. |
| Cyclodextrins | Forms inclusion complexes with the hydrophobic drug.[12] | Good biocompatibility, can improve stability. | Limited by the stoichiometry of complexation, can be more expensive. |
| Amorphous Solid Dispersions | Converts the drug to its more soluble amorphous form.[16] | Significant increase in apparent solubility and dissolution rate. | Requires more complex preparation methods, potential for physical instability (recrystallization). |
| Lipid-Based Formulations | Dissolves the drug in a lipid phase that emulsifies in aqueous media.[19] | Can enhance oral bioavailability, protects the drug from degradation. | Complex formulation design, may not be suitable for all applications. |
Conclusion
Overcoming the solubility challenges of methyl 4-bromocinnamate in aqueous media is achievable with a systematic and informed approach. By understanding the physicochemical properties of the compound and the scientific principles behind various solubilization techniques, researchers can select and optimize the most appropriate method for their specific experimental needs. This guide provides a starting point for troubleshooting and developing robust solutions to unlock the full potential of your research with methyl 4-bromocinnamate.
References
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AIP Publishing. (n.d.). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. Retrieved from [Link]
- Broussard, J. A., et al. (2014). Solution behavior of PVP-VA and HPMC-AS-based amorphous solid dispersions and their bioavailability implications. Journal of Pharmaceutical Sciences, 103(9), 2896-2907.
- Benchchem. (n.d.). Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Retrieved from [https://www.benchchem.
- ResearchGate. (n.d.). Solution Behavior of PVP-VA and HPMC-AS-Based Amorphous Solid Dispersions and Their Bioavailability Implications. Retrieved from [https://www.researchgate.
- Benchchem. (n.d.). Technical Support Center: Method Development for Separating Methyl Cinnamate from Related Esters. Retrieved from [https://www.benchchem.
- Lin, C. H., et al. (2022).
- Verboni, M., et al. (2023). Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities. Molecules, 28(19), 6928.
- Google Patents. (n.d.). Fatty acid esters of aromatic alcohols and their use in cosmetic formulations. Retrieved from [https://patents.google.
- Varghese, J. J., et al. (2023). Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation. International Journal of Molecular Sciences, 24(6), 5419.
- Sestito, S., et al. (2021). 6′-O-Lactose Ester Surfactants as an Innovative Opportunity in the Pharmaceutical Field: From Synthetic Methods to Biological Applications. International Journal of Molecular Sciences, 22(24), 13499.
- Google Patents. (n.d.). Process for the preparation of cinnamic acid esters. Retrieved from [https://patents.google.
- Anthony, O. O., et al. (2022). Synthesis of some esters of cinnamic acid and evaluation of their in vitro antidiabetic and antioxidant properties. Tropical Journal of Pharmaceutical Research, 21(1), 131-136.
- Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.
- Kao Chemicals. (n.d.). SURFACTANTS. Retrieved from [https://www.kaochemicals-eu.com/wp-content/uploads/2021/03/surfactants-brochure.pdf]
- ACS Publications. (2022). Comprehensive Review on the Role of Surfactants in the Chemical Enhanced Oil Recovery Process. Industrial & Engineering Chemistry Research, 61(3), 1239-1271.
- Thermo Fisher Scientific. (n.d.). Methyl 4-bromobenzoate, 98+%. Retrieved from [https://www.alfa.
- La-Fountaine, J. S., et al. (2016). Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions. AAPS PharmSciTech, 17(1), 121-133.
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [https://www.pharmtech.
- Jurnal Uns. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Retrieved from [https://jurnal.uns.ac.id/ijc/article/view/55581]
- World Journal of Chemical Education. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters.
- National Center for Biotechnology Information. (2024). Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy. Cureus, 16(1), e52516.
- OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Annals of Chemical Science Research, 1(1), 1-8.
- National Center for Biotechnology Information. (2009). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Pharmacy and Pharmacology, 61(6), 699-708.
- ResearchGate. (n.d.). Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions. Retrieved from [https://www.researchgate.net/publication/289524045_Thermal_Processing_of_PVP-_and_HPMC-Based_Amorphous_Solid_Dispersions]
- SlideShare. (2019). Pharmaceutical Excipients of Granules and Tablets. Retrieved from [https://www.slideshare.net/mobile/MANIKANTAAC/pharmaceutical-excipients-of-granules-and-tablets]
- ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [https://www.researchgate.
- Royal Society of Chemistry. (n.d.). Intramolecular complexation in modified β-cyclodextrins: a preparative, nuclear magnetic resonance and pH titration study. Journal of the Chemical Society, Perkin Transactions 1.
- PDA Journal of Pharmaceutical Science and Technology. (2003). Excipient–Drug Interactions in Parenteral Formulations. PDA Journal of Pharmaceutical Science and Technology, 57(3), 186-200.
- National Center for Biotechnology Information. (n.d.). Methyl 4-bromocinnamate. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.
- Sigma-Aldrich. (n.d.). METHYL 4-BROMOCINNAMATE AldrichCPR. Retrieved from [https://www.sigmaaldrich.com/US/en/product/aldrich/s931675]
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Retrieved from [https://www.lubrizol.com/Health/Pharmaceuticals/Blog/2022/01/Excipients-for-Solubility-Enhancement]
- MDPI. (2022). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Polymers, 14(19), 4059.
- CymitQuimica. (n.d.). CAS 619-42-1: Methyl 4-bromobenzoate. Retrieved from [https://www.cymitquimica.com/cas/619-42-1]
- Indian Journal of Pharmaceutical Education and Research. (2017). Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity.
- National Center for Biotechnology Information. (2011). Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin. AAPS PharmSciTech, 12(1), 225-233.
- National Center for Biotechnology Information. (2022). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Pharmaceutics, 14(11), 2387.
- National Center for Biotechnology Information. (2020). Complexation of methyl salicylate with β-cyclodextrin and its release characteristics for active food packaging. Food Science and Biotechnology, 29(7), 917-925.
- ResearchGate. (n.d.). Enhanced microemulsion formation in lipid-based drug delivery systems by combining mono-esters of mediumchain fatty acids with di- or tri-esters. Retrieved from [https://www.researchgate.
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- MDPI. (2021).
- National Center for Biotechnology Information. (n.d.). Methyl 4-bromobenzoate. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.
Welcome to the technical support center for methyl 4-bromocinnamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media during their experiments. As a senior application scientist, I will provide you with in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind these approaches to help you achieve your desired experimental outcomes.
Understanding the Challenge: The Physicochemical Properties of Methyl 4-Bromocinnamate
Methyl 4-bromocinnamate (C₁₀H₉BrO₂) is a cinnamic acid ester characterized by its aromatic structure and the presence of a bromine atom, contributing to its lipophilic nature.[1] This inherent hydrophobicity leads to poor solubility in aqueous solutions, a common hurdle in various experimental settings, from biological assays to formulation development.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Water Solubility | Poor/Insoluble | [3][4] |
| Organic Solvent Solubility | Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate | [5][6] |
The poor aqueous solubility is a critical parameter to address as it can significantly impact dissolution rate, bioavailability, and the overall success of in vitro and in vivo studies.[7] This guide will walk you through a series of logical steps and proven techniques to overcome this challenge.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the solubility of methyl 4-bromocinnamate:
Q1: Why is my methyl 4-bromocinnamate not dissolving in my aqueous buffer?
A1: Methyl 4-bromocinnamate is a hydrophobic molecule, meaning it repels water. Its chemical structure favors interaction with non-polar solvents over polar solvents like water or aqueous buffers. This is a fundamental property of the compound.
Q2: I've tried vortexing and heating, but it's still not dissolving. What should I do next?
A2: While mechanical agitation and gentle heating can sometimes aid dissolution, they are often insufficient for highly insoluble compounds like methyl 4-bromocinnamate. You will likely need to employ a solubilization strategy, such as using co-solvents, surfactants, or other specialized formulation techniques discussed in this guide.
Q3: Will dissolving it in an organic solvent first and then adding it to my aqueous medium work?
A3: This technique, known as "crashing out," is a common source of experimental failure. While the compound will dissolve in a suitable organic solvent, adding this solution to an aqueous medium will likely cause the compound to precipitate out of the solution, often in an uncontrolled manner. A more systematic approach is required.
Q4: Are there any safety concerns I should be aware of when handling methyl 4-bromocinnamate?
A4: Yes, according to its GHS classification, methyl 4-bromocinnamate is harmful if swallowed.[1] It is essential to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a structured approach to troubleshooting solubility issues, starting with simpler methods and progressing to more advanced techniques.
Initial Assessment: Confirming Compound Identity and Purity
Before proceeding with complex solubilization methods, it is crucial to ensure that the material you are working with is indeed methyl 4-bromocinnamate and that it is of sufficient purity. Impurities can sometimes affect solubility. If you have access to analytical techniques such as NMR or mass spectrometry, confirming the identity of your starting material is a recommended first step.[8]
Strategy 1: Co-Solvent Systems
The use of co-solvents is often the first and most straightforward approach to enhancing the solubility of poorly water-soluble compounds.[9] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar solutes by reducing the overall polarity of the solvent system.
Scientific Rationale: Co-solvents create a more "organic-like" environment in the aqueous medium, which is more favorable for the dissolution of hydrophobic molecules like methyl 4-bromocinnamate.
Commonly Used Co-Solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Experimental Protocol: Preparing a Co-Solvent Stock Solution
-
Select a Co-solvent: Start with a biocompatible co-solvent if your experiment involves biological systems. Ethanol and PEG 400 are common first choices.
-
Determine the Target Concentration: Decide on the final concentration of methyl 4-bromocinnamate needed for your experiment.
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of methyl 4-bromocinnamate.
-
Dissolve it in a minimal amount of the chosen co-solvent. For example, to prepare a 10 mM stock solution, you might dissolve 2.41 mg of methyl 4-bromocinnamate in 1 mL of DMSO.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Dilute into Aqueous Medium:
-
Pipette the required volume of the concentrated stock solution into your aqueous buffer.
-
It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Important: The final concentration of the co-solvent in your working solution should be kept as low as possible, as high concentrations of organic solvents can be toxic to cells or interfere with assays.
-
Troubleshooting Co-Solvent Systems:
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous medium, the concentration of the co-solvent in the final solution may be too low. You can try increasing the percentage of the co-solvent in the final solution, but be mindful of its potential effects on your experimental system.
-
Compound insolubility in the co-solvent: If methyl 4-bromocinnamate does not dissolve in your initial choice of co-solvent, you can try a different co-solvent or a blend of co-solvents.[1]
Strategy 2: Surfactant-Based Solubilization
Surfactants are amphiphilic molecules that contain both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head.[10] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where poorly water-soluble compounds like methyl 4-bromocinnamate can be entrapped and effectively solubilized in the bulk aqueous solution.[11]
Scientific Rationale: The hydrophobic core of the micelle provides a favorable environment for the non-polar methyl 4-bromocinnamate, effectively shielding it from the surrounding aqueous medium.
Commonly Used Surfactants:
| Surfactant | Type | HLB Value (approx.) |
| Polysorbate 20 (Tween® 20) | Non-ionic | 16.7 |
| Polysorbate 80 (Tween® 80) | Non-ionic | 15.0 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 40 |
| Cremophor® EL | Non-ionic | 12-14 |
Experimental Protocol: Preparing a Surfactant-Based Formulation
-
Select a Surfactant: For biological applications, non-ionic surfactants like Tween® 20 or Tween® 80 are generally preferred due to their lower toxicity compared to ionic surfactants.[10]
-
Prepare a Surfactant Stock Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC. For example, a 10% (w/v) stock solution of Tween® 20.
-
Dissolve Methyl 4-Bromocinnamate:
-
Add the desired amount of methyl 4-bromocinnamate directly to the surfactant stock solution.
-
Use gentle heating (e.g., 37-40°C) and agitation (vortexing or stirring) to facilitate dissolution. This may take some time.
-
-
Dilute to Final Concentration: Once the compound is fully dissolved in the surfactant stock, you can dilute it to the final desired concentration using your aqueous buffer.
Troubleshooting Surfactant Systems:
-
Cloudiness or Precipitation: If the solution becomes cloudy or a precipitate forms, the concentration of the surfactant may be too low to effectively solubilize the compound. You may need to increase the surfactant concentration or try a different surfactant.
-
Foaming: Ionic surfactants, in particular, can cause excessive foaming, which may be undesirable in certain applications.
-
Cell Toxicity: High concentrations of surfactants can be cytotoxic. It is essential to determine the tolerance of your experimental system to the chosen surfactant.
Strategy 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[12] They can encapsulate hydrophobic guest molecules, such as methyl 4-bromocinnamate, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[13] Studies have shown that cyclodextrins can form inclusion complexes with cinnamate derivatives.[14]
Scientific Rationale: The hydrophobic cavity of the cyclodextrin molecule provides a thermodynamically favorable environment for the non-polar methyl 4-bromocinnamate, effectively masking its hydrophobicity from the aqueous surroundings.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has a suitable cavity size for many aromatic compounds but has limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form of β-CD with significantly higher aqueous solubility, making it a popular choice in pharmaceutical formulations.
-
Methyl-β-cyclodextrin (M-β-CD): Another modified β-CD with enhanced solubility and complexation efficiency.[15]
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: HP-β-CD is a good starting point due to its high aqueous solubility and established safety profile.
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer. The concentration will depend on the desired molar ratio of cyclodextrin to methyl 4-bromocinnamate. A 1:1 molar ratio is a common starting point.
-
Add Methyl 4-Bromocinnamate: Add the powdered methyl 4-bromocinnamate to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.
-
Remove Undissolved Compound: After the equilibration period, there may still be some undissolved methyl 4-bromocinnamate. This can be removed by filtration (using a 0.22 µm filter) or centrifugation to obtain a clear solution of the inclusion complex.
Troubleshooting Cyclodextrin Complexation:
-
Low Solubility Enhancement: If the increase in solubility is insufficient, you can try increasing the concentration of the cyclodextrin or exploring a different type of cyclodextrin.
-
Stoichiometry: The optimal molar ratio of cyclodextrin to the drug may not be 1:1. You may need to perform a phase solubility study to determine the ideal stoichiometry.
Advanced Strategies for Formulation Development
For more demanding applications, such as in vivo studies or the development of oral dosage forms, more advanced formulation strategies may be necessary.
Amorphous Solid Dispersions (ASDs)
In an amorphous solid dispersion, the crystalline drug is converted into its higher-energy, more soluble amorphous form and dispersed within a polymer matrix.[16] This approach can significantly increase the apparent solubility and dissolution rate of the drug.[17]
Scientific Rationale: The amorphous form of a drug does not have the rigid, ordered structure of its crystalline counterpart, which requires less energy to dissolve. The polymer matrix helps to stabilize the amorphous drug and prevent it from recrystallizing back to the less soluble crystalline form.[18]
Commonly Used Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)[14]
-
Hydroxypropyl Methylcellulose (HPMC)
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)[18]
Preparation Methods: Common laboratory-scale methods for preparing ASDs include solvent evaporation and freeze-drying.
Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that can solubilize hydrophobic drugs.[19] Upon gentle agitation in an aqueous medium (such as the gastrointestinal tract), these systems spontaneously form fine oil-in-water emulsions, facilitating drug dissolution and absorption.
Scientific Rationale: The drug is dissolved in the lipid phase of the formulation. Upon emulsification, the large surface area of the small oil droplets allows for efficient drug release and absorption.
Common Components of Lipid-Based Formulations:
-
Oils: Medium-chain triglycerides (MCTs), long-chain triglycerides (e.g., vegetable oils).
-
Surfactants: Cremophor® EL, Tween® 80.
-
Co-solvents: Ethanol, Propylene Glycol.
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous medium.[9] | Simple to prepare, effective for moderate solubility enhancement. | Potential for toxicity at high concentrations, risk of precipitation upon dilution. |
| Surfactants | Forms micelles that encapsulate the hydrophobic drug.[10] | High solubilization capacity, can mimic in vivo conditions. | Potential for foaming and cytotoxicity, can interfere with some assays. |
| Cyclodextrins | Forms inclusion complexes with the hydrophobic drug.[12] | Good biocompatibility, can improve stability. | Limited by the stoichiometry of complexation, can be more expensive. |
| Amorphous Solid Dispersions | Converts the drug to its more soluble amorphous form.[16] | Significant increase in apparent solubility and dissolution rate. | Requires more complex preparation methods, potential for physical instability (recrystallization). |
| Lipid-Based Formulations | Dissolves the drug in a lipid phase that emulsifies in aqueous media.[19] | Can enhance oral bioavailability, protects the drug from degradation. | Complex formulation design, may not be suitable for all applications. |
Conclusion
Overcoming the solubility challenges of methyl 4-bromocinnamate in aqueous media is achievable with a systematic and informed approach. By understanding the physicochemical properties of the compound and the scientific principles behind various solubilization techniques, researchers can select and optimize the most appropriate method for their specific experimental needs. This guide provides a starting point for troubleshooting and developing robust solutions to unlock the full potential of your research with methyl 4-bromocinnamate.
References
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AIP Publishing. (n.d.). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. Retrieved from [Link]
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Broussard, J. A., et al. (2014). Solution behavior of PVP-VA and HPMC-AS-based amorphous solid dispersions and their bioavailability implications. Journal of Pharmaceutical Sciences, 103(9), 2896-2907.
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Benchchem. (n.d.). Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Retrieved from [https://www.benchchem.com/synthesis-of-methyl-cinnamate-from-cinnamic-acid]
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ResearchGate. (n.d.). Solution Behavior of PVP-VA and HPMC-AS-Based Amorphous Solid Dispersions and Their Bioavailability Implications. Retrieved from [https://www.researchgate.net/publication/263811807_Solution_Behavior_of_PVP-VA_and_HPMC-AS-Based_Amorphous_Solid_Dispersions_and_Their_Bioavailability_Implications]
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Benchchem. (n.d.). Technical Support Center: Method Development for Separating Methyl Cinnamate from Related Esters. Retrieved from [https://www.benchchem.com/technical-support-center-method-development-for-separating-methyl-cinnamate-from-related-esters]
-
Lin, C. H., et al. (2022). Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization. Polymers, 14(21), 4586.
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Verboni, M., et al. (2023). Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities. Molecules, 28(19), 6928.
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Google Patents. (n.d.). Fatty acid esters of aromatic alcohols and their use in cosmetic formulations. Retrieved from [https://patents.google.com/patent/US6365629B1/en]
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Varghese, J. J., et al. (2023). Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation. International Journal of Molecular Sciences, 24(6), 5419.
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Sestito, S., et al. (2021). 6′-O-Lactose Ester Surfactants as an Innovative Opportunity in the Pharmaceutical Field: From Synthetic Methods to Biological Applications. International Journal of Molecular Sciences, 22(24), 13499.
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Google Patents. (n.d.). Process for the preparation of cinnamic acid esters. Retrieved from [https://patents.google.com/patent/US6054607A/en]
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Anthony, O. O., et al. (2022). Synthesis of some esters of cinnamic acid and evaluation of their in vitro antidiabetic and antioxidant properties. Tropical Journal of Pharmaceutical Research, 21(1), 131-136.
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Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.
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Kao Chemicals. (n.d.). SURFACTANTS. Retrieved from [https://www.kaochemicals-eu.com/wp-content/uploads/2021/03/surfactants-brochure.pdf]
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ACS Publications. (2022). Comprehensive Review on the Role of Surfactants in the Chemical Enhanced Oil Recovery Process. Industrial & Engineering Chemistry Research, 61(3), 1239-1271.
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Thermo Fisher Scientific. (n.d.). Methyl 4-bromobenzoate, 98+%. Retrieved from [https://www.alfa.com/en/catalog/A14383/]
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La-Fountaine, J. S., et al. (2016). Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions. AAPS PharmSciTech, 17(1), 121-133.
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [https://www.pharmtech.com/view/excipients-for-solubility-enhancement-of-parenteral-formulations]
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Jurnal Uns. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Retrieved from [https://jurnal.uns.ac.id/ijc/article/view/55581]
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World Journal of Chemical Education. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 5(2), 65-69.
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National Center for Biotechnology Information. (2024). Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy. Cureus, 16(1), e52516.
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OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Annals of Chemical Science Research, 1(1), 1-8.
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National Center for Biotechnology Information. (2009). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Pharmacy and Pharmacology, 61(6), 699-708.
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ResearchGate. (n.d.). Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions. Retrieved from [https://www.researchgate.net/publication/289524045_Thermal_Processing_of_PVP-_and_HPMC-Based_Amorphous_Solid_Dispersions]
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SlideShare. (2019). Pharmaceutical Excipients of Granules and Tablets. Retrieved from [https://www.slideshare.net/mobile/MANIKANTAAC/pharmaceutical-excipients-of-granules-and-tablets]
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Royal Society of Chemistry. (n.d.). Intramolecular complexation in modified β-cyclodextrins: a preparative, nuclear magnetic resonance and pH titration study. Journal of the Chemical Society, Perkin Transactions 1.
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PDA Journal of Pharmaceutical Science and Technology. (2003). Excipient–Drug Interactions in Parenteral Formulations. PDA Journal of Pharmaceutical Science and Technology, 57(3), 186-200.
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National Center for Biotechnology Information. (n.d.). Methyl 4-bromocinnamate. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-bromocinnamate]
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Sigma-Aldrich. (n.d.). METHYL 4-BROMOCINNAMATE AldrichCPR. Retrieved from [https://www.sigmaaldrich.com/US/en/product/aldrich/s931675]
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Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Retrieved from [https://www.lubrizol.com/Health/Pharmaceuticals/Blog/2022/01/Excipients-for-Solubility-Enhancement]
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MDPI. (2022). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Polymers, 14(19), 4059.
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CymitQuimica. (n.d.). CAS 619-42-1: Methyl 4-bromobenzoate. Retrieved from [https://www.cymitquimica.com/cas/619-42-1]
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Indian Journal of Pharmaceutical Education and Research. (2017). Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity. Indian Journal of Pharmaceutical Education and Research, 51(2s), S1-S10.
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National Center for Biotechnology Information. (2011). Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin. AAPS PharmSciTech, 12(1), 225-233.
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National Center for Biotechnology Information. (2022). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Pharmaceutics, 14(11), 2387.
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National Center for Biotechnology Information. (2020). Complexation of methyl salicylate with β-cyclodextrin and its release characteristics for active food packaging. Food Science and Biotechnology, 29(7), 917-925.
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ResearchGate. (n.d.). Enhanced microemulsion formation in lipid-based drug delivery systems by combining mono-esters of mediumchain fatty acids with di- or tri-esters. Retrieved from [https://www.researchgate.net/publication/285434557_Enhanced_microemulsion_formation_in_lipid-based_drug_delivery_systems_by_combining_mono-esters_of_medium-chain_fatty_acids_with_di-_or_tri-esters]
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MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390.
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Validation & Comparative
Crystal Structure & Performance Guide: Methyl trans-4-bromocinnamate
This guide provides an in-depth technical analysis of the crystal structure and solid-state performance of Methyl trans-4-bromocinnamate , designed for researchers in crystal engineering, solid-state chemistry, and drug development.
Executive Summary: The Halogen Effect in Crystal Engineering
Methyl trans-4-bromocinnamate represents a critical case study in topochemistry —the connection between 3D crystal packing and solid-state reactivity. Unlike its parent compound (methyl cinnamate), the introduction of a heavy halogen (Bromine) at the para-position drastically alters the supramolecular assembly through Halogen Bonding (XB) and enhanced
This guide objectively compares the target compound against its chloro-analog and the non-halogenated parent ester, focusing on lattice metrics, packing efficiency, and photoreactive performance.
Crystallographic Profile & Comparative Data[1][2][3][4][5][6]
The following data compares the target compound with key alternatives. The structural integrity of Methyl trans-4-bromocinnamate is defined by its ability to form dense, photoactive packing motifs driven by Br···O and Br···
Comparative Crystal Data Table
| Feature | Target: Methyl 4-bromocinnamate | Alt 1: Methyl 4-chlorocinnamate | Alt 2: Methyl trans-cinnamate |
| CSD Refcode | MEBCIN | MECLCI | MCINNA |
| Space Group | |||
| Packing Motif | |||
| Reactive Distance | |||
| Photoproduct | Centrosymmetric Dimer | Centrosymmetric Dimer | Centrosymmetric Dimer |
| Key Interaction | Type II Halogen Bond (C-Br···O=C) | Weak Cl[1]···Cl / Cl···O | C-H···O / |
| Melting Point |
Analyst Note: The isostructural nature of the bromo- and chloro- derivatives (MEBCIN and MECLCI) confirms that Cl and Br are exchangeable chloro-bromo isosteres in this lattice type, whereas the non-halogenated methyl cinnamate packs much less efficiently (lower MP) due to the lack of heavy-atom dispersion forces.
Performance Analysis: Solid-State Reactivity
The "performance" of cinnamate derivatives is often measured by their topochemical reactivity —their ability to undergo [2+2] photodimerization in the crystal lattice.
The Schmidt Topochemical Postulate
For reaction to occur, the double bonds of adjacent molecules must be:
-
Parallel.
-
Separated by a distance
Å.
Methyl 4-bromocinnamate Performance:
The Bromine atom steers the packing into a slipped-stack arrangement. This alignment is perfect for
Pathway Visualization (DOT Diagram)
The following diagram illustrates the transformation pathway from the monomer crystal to the cyclobutane dimer, highlighting the structural causality.
Figure 1: Topochemical reaction pathway for Methyl 4-bromocinnamate. The crystal lattice acts as a template, strictly enforcing the formation of the centrosymmetric dimer over the mirror-symmetric isomer.
Experimental Protocol: Crystal Growth & XRD Characterization
To replicate the structural data or utilize these crystals for seeding, follow this self-validating protocol.
Phase 1: Crystal Growth (Slow Evaporation)
Objective: Obtain single crystals suitable for XRD (
-
Solvent Selection: Use a binary system of Ethanol/Ethyl Acetate (3:1) or pure Acetone . The bromo-ester has moderate solubility, requiring a polar aprotic component to prevent rapid precipitation.
-
Saturation: Dissolve 50 mg of Methyl trans-4-bromocinnamate in 2 mL of solvent at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).
-
Crystallization: Place the vial in a vibration-free environment at 20°C. Cover with parafilm and poke 3 small holes.
-
Validation: Good quality crystals (prisms/plates) should appear within 48-72 hours. Needle clusters indicate evaporation was too fast.
-
Phase 2: Single Crystal XRD Data Collection
Instrument: Bruker D8 QUEST or equivalent (Mo K
| Parameter | Setting / Criteria | Reason |
| Temperature | 100 K (Cryostream) | Reduces thermal motion of the Br atom; improves resolution. |
| Theta Range | Sufficient for atomic resolution ( | |
| Completeness | Essential for accurate space group determination ( | |
| Absorption | Multi-scan / Numerical | Critical: Br has a high absorption coefficient ( |
Phase 3: Powder XRD (PXRD) for Bulk Purity
For verifying bulk material (e.g., checking for polymorphs or reactant purity):
-
Scan Range:
. -
Key Peaks (Simulated from MEBCIN): Look for distinct low-angle reflections characteristic of the long
-axis often seen in cinnamate stacks. -
Validation: Absence of amorphous "hump" confirms high crystallinity.
References
-
Leiserowitz, L. & Schmidt, G. M. J. (1965). Topochemistry. XI. The crystal structures of methyl m- and p-bromocinnamates. Acta Crystallographica, 18, 1058-1067.
-
Schmidt, G. M. J. (1964). Photodimerization in the solid state.[2] Pure and Applied Chemistry, 27(4), 647-678.
-
Cambridge Structural Database (CSD). Refcode: MEBCIN (Methyl 4-bromocinnamate).
-
PubChem. Methyl 4-bromocinnamate Compound Summary.
Sources
Safety Operating Guide
Methyl 3-(4-bromophenyl)acrylate proper disposal procedures
Subject: Technical Guide for the Proper Disposal of Methyl 3-(4-bromophenyl)acrylate
Part 1: Executive Summary & Core Directive
This compound (also known as Methyl 4-bromocinnamate) presents a specific disposal challenge due to its halogenated (brominated) nature. Unlike standard organic waste, halogenated compounds release acidic gases (HBr) upon incineration, requiring specialized scrubbing systems at waste treatment facilities.
The Golden Rule: Never bulk this compound with non-halogenated organic solvents or general trash. It must be segregated into Halogenated Waste Streams .
This guide provides a self-validating protocol for the disposal of this compound in three common laboratory states: pure solid, liquid solution, and contaminated debris.
Part 2: Hazard Identification & Technical Grounding
Before initiating disposal, you must validate the material's hazard profile to select the correct Personal Protective Equipment (PPE) and waste stream.
Chemical Identity:
-
CAS Number: 71205-17-9 (trans-isomer), 3650-78-0 (general)
-
Molecular Formula: C₁₀H₉BrO₂[3]
Hazard Profile (GHS Classification):
| Hazard Class | H-Code | Description | Critical Implication for Disposal |
| Acute Toxicity | H302 | Harmful if swallowed | Do not generate dust; seal bags immediately. |
| Skin Irritation | H315 | Causes skin irritation | Double nitrile gloves required during transfer. |
| Eye Irritation | H319 | Causes serious eye irritation | Safety goggles (ANSI Z87.1) are mandatory. |
| Environmental | -- | Halogenated Organic | MUST be incinerated in a facility equipped for halogen capture. |
Expert Insight: While simple acrylates are prone to rapid polymerization, this compound is a cinnamate derivative. The phenyl ring stabilizes the double bond, reducing polymerization risk. However, it should still be treated as a reactive organic solid and kept away from strong oxidizers.
Part 3: Waste Segregation Logic (Visualization)
The following decision tree illustrates the logic for segregating this compound based on its physical state.
Figure 1: Waste segregation logic flow. Ensure the correct stream is selected to prevent regulatory violations and incineration hazards.
Part 4: Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Excess Stock)
Objective: Dispose of expired or excess solid chemical without generating dust or contaminating other waste streams.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Why? HDPE is resistant to organic solids and prevents breakage during transport.
-
-
Transfer:
-
Work inside a chemical fume hood to capture potential dust.
-
Transfer the solid directly into the waste container.
-
Do not dispose of the original bottle if it contains residue; place the entire small bottle into the larger hazardous waste container if possible.
-
-
Labeling:
Protocol B: Disposal of Liquid Solutions (Reaction Mixtures)
Objective: Dispose of the chemical when dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate).
-
Solvent Compatibility Check:
-
If dissolved in a halogenated solvent (DCM, Chloroform): Pour into the Halogenated Waste carboy.
-
If dissolved in a non-halogenated solvent (Acetone, Methanol): STILL pour into the Halogenated Waste carboy.
-
Scientific Logic: Once a halogenated solute (the acrylate) is introduced, the entire mixture is classified as halogenated waste because it generates acid gases upon combustion. Mixing it into the non-halogenated stream contaminates the fuel-blending stream, potentially damaging the incinerator.
-
-
Bulking:
-
Use a funnel to prevent spills.
-
Record the volume and concentration on the carboy's log sheet.
-
Protocol C: Spill Cleanup (Emergency Disposal)
Objective: Safely manage an accidental release of the solid powder.
-
Isolate: Evacuate the immediate area and post a "Do Not Enter" sign.
-
PPE Up: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles. If dust is airborne, use an N95 respirator.
-
Containment:
-
Cover the spill with a damp paper towel to prevent dust dispersion.
-
Why? Dry sweeping generates aerosols that can be inhaled.
-
-
Collection:
-
Scoop the damp material and towels into a wide-mouth hazardous waste jar.
-
Wipe the surface with soap and water three times.
-
Dispose of all cleanup materials (towels, gloves) as Hazardous Solid Waste (Stream C).
-
Part 5: Regulatory Compliance & Transport
-
EPA Classification (USA): This material is not a P-listed or U-listed waste by specific name, but it must be managed as a characteristic hazardous waste if it exhibits toxicity, or simply as "Hazardous Chemical Waste" due to its GHS health hazards.
-
RCRA Requirement: Under the Resource Conservation and Recovery Act (RCRA), you must determine if the waste is halogenated. Failure to tag this as "Halogenated" is a common violation that leads to fines during inspections.
-
Storage Limit: Do not accumulate waste for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) in the Satellite Accumulation Area (SAA).
References
-
National Institutes of Health (NIH) PubChem. Methyl 4-bromocinnamate Compound Summary. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
